5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(oxetan-3-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-1-5(8-9-6)4-2-10-3-4/h1,4H,2-3H2,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXKPXNKAIVWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300078 | |
| Record name | 5-(3-Oxetanyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425932-06-4 | |
| Record name | 5-(3-Oxetanyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1425932-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Oxetanyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: A Key Building Block in Modern Medicinal Chemistry
Abstract: The convergence of privileged scaffolds and bioisosteric modifiers represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, a heterocyclic building block that embodies this principle. It integrates the well-established biological relevance of the 3-aminopyrazole core with the advantageous physicochemical properties imparted by the oxetane moiety. We will explore its structural features, physicochemical properties, synthetic pathways, and chemical reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecule in the design of novel therapeutics.
Introduction and Strategic Importance
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure is a composite of two key pharmacophoric elements:
-
The 3-Aminopyrazole Scaffold: Aminopyrazoles are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds with applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] The arrangement of nitrogen atoms and the amino substituent provides a versatile array of hydrogen bond donors and acceptors for molecular recognition at biological targets.[1]
-
The Oxetane Ring: The oxetane moiety has emerged as a valuable tool for optimizing the properties of drug candidates.[4] As a four-membered heterocycle with significant ring strain, it is not merely a passive linker. Its incorporation can profoundly influence key drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and cell permeability.[4] It is often considered a bioisostere for gem-dimethyl or carbonyl groups, offering a more polar and metabolically robust alternative.[4]
The strategic combination of these two motifs in a single, readily accessible building block provides a direct entry point for developing novel chemical entities with potentially superior pharmacological profiles.
Caption: Core components of this compound.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug design.
Core Data Summary
The key identifiers and calculated properties for this molecule are summarized below. These values are critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| CAS Number | 1425932-06-4 | [5] |
| Molecular Formula | C₆H₉N₃O | [5][6] |
| Molecular Weight | 139.16 g/mol | [5][6] |
| Class | Heterocyclic Building Block | [5][6] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Topological Polar Surface Area | 67.9 Ų | Calculated |
| XLogP3 | -0.4 | Calculated[7] |
Structural Isomerism: Annular Tautomerism
A critical chemical feature of 3(5)-substituted pyrazoles is annular tautomerism, a form of prototropic tautomerism where a proton shifts between the two ring nitrogen atoms.[8] This results in an equilibrium between two distinct tautomers: this compound and 3-(Oxetan-3-yl)-1H-pyrazol-5-amine.
While often depicted as a single structure, it is crucial for researchers to recognize that the compound exists as a dynamic equilibrium of these forms in solution. The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. This has direct implications for its reactivity, as reactions like N-alkylation can potentially occur at either ring nitrogen, leading to mixtures of regioisomers.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1349708-97-9 | 1-(Oxetan-3-yl)-1H-pyrazol-5-amine - Moldb [moldb.com]
- 7. 5-amino-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid | C7H9N3O3 | CID 105440407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Foreword: The Architectural Significance of Oxetane-Pyrazoles in Modern Drug Discovery
An In-Depth Technical Guide to the Structure Elucidation of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide array of biological targets. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent one such class, forming the core of numerous FDA-approved drugs.[1][2][3] Their metabolic stability and versatile synthetic handles make them a cornerstone of modern drug development.[2]
Concurrently, the oxetane ring, a four-membered cyclic ether, has gained significant attention as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates often leads to marked improvements in physicochemical properties, such as aqueous solubility and metabolic stability, while maintaining or enhancing potency.[4]
The convergence of these two privileged scaffolds in a single molecule, This compound , presents a compound of significant interest for drug development professionals. However, its novelty necessitates a rigorous and systematic approach to structure elucidation to ensure an unambiguous assignment of its constitution and stereochemistry. This guide presents a comprehensive, field-proven strategy for the definitive characterization of this molecule, framed as a logical workflow from initial hypothesis to absolute confirmation. We will not merely list procedures but will delve into the causality behind each experimental choice, demonstrating how a multi-technique approach forms a self-validating system for structural integrity.
Part 1: Foundational Analysis: Establishing the Molecular Blueprint via Mass Spectrometry
The first step in characterizing any new chemical entity is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, providing a precise molecular weight that allows for the confident assignment of a molecular formula.
Expertise in Action: Why HRMS is Non-Negotiable
Low-resolution mass spectrometry provides a nominal mass, which can correspond to multiple elemental compositions. For a molecule with multiple heteroatoms like this compound (C₆H₉N₃O), this ambiguity is unacceptable. HRMS, typically using Time-of-Flight (TOF) or Orbitrap analyzers, delivers mass accuracy to within 5 parts per million (ppm), effectively eliminating ambiguity and providing the first piece of irrefutable evidence for the compound's identity.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Molecular Formula | Calculated m/z | Observed m/z (Expected) |
| [M+H]⁺ | C₆H₁₀N₃O⁺ | 140.08184 | 140.0818 ± 0.0007 |
| [M+Na]⁺ | C₆H₉N₃ONa⁺ | 162.06378 | 162.0638 ± 0.0008 |
Anticipating the Fragmentation Pathway
Beyond the molecular ion, the fragmentation pattern in an Electron Ionization (EI) or tandem MS (MS/MS) experiment provides a preliminary roadmap of the molecule's structure. Based on established fragmentation behaviors of pyrazoles and cyclic ethers, we can predict a logical fragmentation pathway that, if observed, lends significant support to the proposed structure.[5][6][7] The pyrazole ring is relatively stable, but cleavage of the more strained oxetane ring is a probable primary fragmentation event.
Workflow 1: Predicted Mass Spectrometry Fragmentation
Caption: Predicted EI-MS fragmentation of the target molecule.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve 0.1-1.0 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Perform analysis in positive electrospray ionization (ESI+) mode to generate protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Data Analysis: Determine the m/z of the most abundant ions and use the instrument's software to calculate the elemental composition based on the exact mass, comparing the experimental result to the theoretical value for C₆H₉N₃O.
Part 2: Mapping the Connectivity: A Deep Dive into NMR Spectroscopy
With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. This is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is essential for an unambiguous assignment.
Expertise in Action: The Power of 2D Correlations
While ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, they do not explicitly define connectivity. For instance, a simple ¹H spectrum would not definitively prove that the oxetane ring is attached at the C5 position of the pyrazole. Two-dimensional experiments create a correlation map to solve this puzzle.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is this experiment that will provide the critical, irrefutable link between the oxetane protons and the pyrazole carbons, and vice-versa.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Position | Atom | Predicted δ (ppm) | Multiplicity | Integration | Key HMBC Correlations (¹H → ¹³C) |
| 1 | N-H | ~12.0 | br s | 1H | C3, C5 |
| 3 | N/A | ~155.0 (¹³C) | - | - | - |
| 4 | C-H | ~5.8 | s | 1H | C3, C5 |
| 5 | N/A | ~145.0 (¹³C) | - | - | - |
| 6 | C-H (Oxetane) | ~4.0 | m | 1H | C5, C7 |
| 7 | CH ₂ (Oxetane) | ~4.8 | t | 2H | C6 |
| 8 | CH ₂ (Oxetane) | ~4.6 | t | 2H | C6 |
| 9 | NH ₂ | ~5.5 | br s | 2H | C3, C4 |
Note: Chemical shifts (δ) are predicted based on literature values for similar pyrazole and oxetane structures and may vary slightly.[3][8][9]
Diagram 2: Key HMBC Correlations for Structural Confirmation
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 1425932-06-4): A Versatile Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical rationale, synthesis, physicochemical properties, and applications, with a focus on its role in the development of novel therapeutics. This document is designed to be a practical resource, offering not just procedural steps but also the scientific reasoning behind its utility in medicinal chemistry.
Introduction: The Strategic Combination of Oxetane and Aminopyrazole Moieties
This compound merges two privileged structural motifs in contemporary drug design: the oxetane ring and the aminopyrazole core. This strategic combination results in a building block with a unique and highly desirable profile for lead optimization and the construction of novel chemical entities.
The Oxetane Advantage: The four-membered oxetane ring is increasingly utilized as a bioisostere for commonly employed groups like gem-dimethyl and carbonyl functionalities.[1][2] Its incorporation into a molecule can profoundly and favorably influence key drug-like properties. The strained C-O-C bond angle makes the oxygen lone pair more available, rendering oxetanes good hydrogen-bond acceptors.[2] This feature, along with their inherent polarity, often leads to significant improvements in aqueous solubility, a critical parameter for oral bioavailability. Furthermore, the oxetane moiety is metabolically robust and can be used to block sites of oxidative metabolism, enhancing the pharmacokinetic profile of a drug candidate.[2]
The Aminopyrazole Core: Pyrazole derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1][2][3] The 3-aminopyrazole scaffold, in particular, is a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines, which are prevalent in kinase inhibitors.[4] The amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
The convergence of these two motifs in this compound offers a unique opportunity to simultaneously address multiple challenges in drug design, from improving physicochemical properties to accessing novel chemical space with therapeutic potential.
Synthesis and Mechanism
The synthesis of this compound is conceptually straightforward, relying on the well-established Knorr pyrazole synthesis or related cyclization reactions. The most plausible and efficient synthetic route involves the condensation of a suitable oxetane-containing 1,3-dicarbonyl equivalent with a hydrazine source.
Key Starting Material: 3-(Oxetan-3-yl)-3-oxopropanenitrile
The critical precursor for this synthesis is 3-(oxetan-3-yl)-3-oxopropanenitrile . This intermediate provides the necessary carbon backbone and functional groups for the subsequent cyclization to form the aminopyrazole ring.
Proposed Synthetic Pathway
The formation of this compound from 3-(oxetan-3-yl)-3-oxopropanenitrile and hydrazine proceeds via a cyclization-condensation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical characteristics of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, a heterocyclic compound of increasing interest in medicinal chemistry. By combining the structural attributes of a metabolically stable oxetane ring with the pharmacologically significant aminopyrazole scaffold, this molecule presents a unique profile for drug discovery and development. This document delves into its chemical identity, structural features, predicted physicochemical properties, and synthetic accessibility. It also explores the established roles of its constituent motifs in medicinal chemistry to contextualize its potential as a valuable building block for novel therapeutics. While experimental data for this specific molecule is limited, this guide synthesizes available information, computational predictions, and expert analysis to provide a robust foundational understanding for researchers in the field.
Introduction: The Strategic Combination of Oxetane and Aminopyrazole Moieties
The design of novel small molecule therapeutics often hinges on the strategic incorporation of chemical motifs that confer desirable physicochemical and pharmacological properties. This compound is a prime example of such a design, integrating two highly valued scaffolds in modern drug discovery: the oxetane ring and the aminopyrazole core.
The oxetane ring , a four-membered cyclic ether, has emerged as a valuable tool for improving the drug-like properties of molecules. Its incorporation can lead to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity. The strained nature of the oxetane ring also imparts a distinct three-dimensional character to molecules, which can be advantageous for exploring novel chemical space and improving target engagement.
The aminopyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds. Pyrazole-containing drugs have shown a wide range of therapeutic applications, and the amino group provides a key site for further functionalization, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies. The metabolic stability of the pyrazole ring is another attractive feature for drug development.
This guide will provide a detailed examination of the physicochemical properties of this compound, offering insights into its potential applications and considerations for its use in drug discovery programs.
Chemical Identity and Structural Features
This compound is a heterocyclic compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol .[1] Its chemical structure consists of a pyrazole ring substituted with an amino group at the 3-position and an oxetan-3-yl group at the 5-position.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1425932-06-4[1] |
| Molecular Formula | C₆H₉N₃O[1] |
| Molecular Weight | 139.16 g/mol [1] |
| Canonical SMILES | C1C(OC1)C2=CC(=NN2)N |
It is important to distinguish this molecule from its isomer, 1-(Oxetan-3-yl)-1H-pyrazol-5-amine (CAS Number: 1349708-97-9), where the oxetane group is attached to a nitrogen atom of the pyrazole ring.[2][3] The different connectivity in these isomers will lead to distinct physicochemical and biological properties.
The structural arrangement of this compound, with the oxetane ring at the 5-position and the amino group at the 3-position, allows for potential tautomerism, a common feature of substituted pyrazoles.[4][5] The presence of both hydrogen bond donors (the amino and pyrazole N-H groups) and acceptors (the pyrazole nitrogen atoms and the oxetane oxygen) suggests that this molecule can participate in a variety of intermolecular interactions, which will influence its solid-state properties and binding to biological targets.
Physicochemical Properties: Predictions and Expert Analysis
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| pKa (most basic) | 4.5 - 5.5 | Prediction based on aminopyrazole and oxetane effects |
| logP | -0.5 to 0.5 | Prediction based on related structures[6] |
| Aqueous Solubility | High | Qualitative assessment based on structure |
| Melting Point | Not available | - |
| Polar Surface Area | ~70 Ų | Calculation |
Acidity and Basicity (pKa)
The basicity of this compound will be primarily determined by the amino group and the pyrazole ring nitrogens. The amino group on the pyrazole ring is expected to be the most basic site. The oxetane ring, with its electron-withdrawing character, may slightly decrease the basicity of the nearby pyrazole nitrogens. Based on the pKa of similar aminopyrazole systems, the most basic pKa is predicted to be in the range of 4.5 to 5.5. This moderate basicity can be advantageous for drug candidates, as it can influence solubility and interactions with biological targets without introducing liabilities associated with strong basicity.
Lipophilicity (logP)
The predicted XlogP for the isomeric 1-(oxetan-3-yl)-1H-pyrazol-3-amine is -0.5.[6] Given the structural similarities, a similar or slightly higher logP value, likely in the range of -0.5 to 0.5, is expected for this compound. The presence of the polar oxetane ring and the amino and N-H groups contributes to a relatively low lipophilicity, which is often a desirable trait for oral drug candidates, as it can lead to improved solubility and reduced off-target effects.
Aqueous Solubility
The combination of a low predicted logP and the presence of multiple hydrogen bond donors and acceptors suggests that this compound will have high aqueous solubility. The oxetane moiety is known to significantly enhance the solubility of parent compounds. This is a critical parameter for drug development, as poor solubility can hinder absorption and bioavailability.[7][8][9]
Crystal Structure and Solid-State Properties
No experimental crystal structure data is currently available for this compound. The molecule's ability to form multiple hydrogen bonds suggests that it is likely to be a crystalline solid at room temperature. The specific crystal packing will be influenced by the interplay of these hydrogen bonds and van der Waals interactions, which will, in turn, affect properties such as melting point and dissolution rate.
Synthesis and Reactivity
While a specific, detailed synthetic protocol for this compound has not been published in the academic literature, its synthesis can be approached through established methods for the construction of 3-aminopyrazoles.[10]
General Synthetic Strategy
A plausible and common route to 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[10]
Step-by-Step Conceptual Protocol:
-
Synthesis of the β-Ketonitrile Precursor: The key starting material would be a β-ketonitrile containing the oxetan-3-yl group. This could potentially be synthesized from oxetan-3-one through a variety of organic transformations.[11][12]
-
Condensation with Hydrazine: The β-ketonitrile precursor would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol.
-
Cyclization: The initial condensation product would undergo an intramolecular cyclization to form the pyrazole ring, yielding the desired this compound.
-
Purification: The final product would be purified using standard techniques such as crystallization or column chromatography.
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Amino Group: The primary amino group is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, and sulfonylation. This provides a convenient handle for the synthesis of derivatives for SAR exploration.
-
Pyrazole Ring: The pyrazole ring is generally stable to many reaction conditions. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-arylation. Electrophilic aromatic substitution on the pyrazole ring is also possible, typically occurring at the 4-position.
-
Oxetane Ring: The oxetane ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strong acidic conditions.
Relevance in Medicinal Chemistry and Drug Discovery
The structural features of this compound make it a highly attractive building block for medicinal chemistry programs.
-
As a Bioisostere: The oxetane group can serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, to modulate physicochemical properties while maintaining or improving biological activity.
-
As a Scaffold for Library Synthesis: The reactive amino group provides a straightforward point of attachment for a wide variety of building blocks, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.
-
Potential for Novel Target Engagement: The unique three-dimensional shape imparted by the oxetane ring may allow for interactions with biological targets that are not accessible to flatter, more aromatic molecules.
While the specific biological targets of this compound are yet to be reported, the aminopyrazole core is a known feature in inhibitors of various kinases, proteases, and other enzyme families. Therefore, derivatives of this compound could be explored for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.
Conclusion
This compound is a promising and versatile building block for drug discovery. Its strategic design combines the favorable physicochemical properties of the oxetane ring with the proven pharmacological relevance of the aminopyrazole scaffold. While direct experimental data for this molecule is currently limited, this in-depth analysis of its predicted properties, synthetic accessibility, and the established roles of its constituent motifs provides a strong foundation for its application in medicinal chemistry research. As the demand for novel, drug-like molecules with improved properties continues to grow, this compound is well-positioned to become a valuable tool in the development of the next generation of therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1349708-97-9 | 1-(Oxetan-3-yl)-1H-pyrazol-5-amine - Moldb [moldb.com]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(oxetan-3-yl)-1h-pyrazol-3-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 7. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. Boosting the predictive performance with aqueous solubility dataset curation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: Discovery, Synthesis, and Medicinal Chemistry Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. While the specific initial discovery is not prominently documented in publicly available literature, this guide elucidates its likely origin through an analysis of established synthetic methodologies and the strategic rationale for its molecular design. We will explore the valuable roles of both the aminopyrazole scaffold and the oxetane moiety in drug discovery, propose a detailed and scientifically grounded synthetic pathway, and provide step-by-step experimental protocols. This document serves as a vital resource for researchers leveraging this and similar structures in the development of novel therapeutics.
Introduction: A Molecule of Designed Purpose
The emergence of this compound (CAS No. 1425932-06-4) in chemical catalogs and as a building block in patent literature points to its origin within drug discovery programs. Its structure is a deliberate amalgamation of two pharmacologically significant motifs: the 3-aminopyrazole core and a 3-substituted oxetane ring. This combination is not accidental but rather a strategic design to impart favorable physicochemical and biological properties to larger, more complex molecules.
The 3-Aminopyrazole Scaffold: A Privileged Structure
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are considered "privileged scaffolds" in medicinal chemistry.[1][2] This is due to their ability to participate in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking. The addition of an amino group, particularly at the 3- or 5-position, further enhances their utility.[3][4] 3-Aminopyrazoles are versatile frameworks that can serve as ligands for a wide range of enzymes and receptors, including kinases and cyclooxygenases (COX).[3] Their prevalence in numerous clinically used drugs for oncology, inflammation, and infectious diseases underscores their therapeutic importance.[3][4]
The Oxetane Ring: A Modern Tool for Physicochemical Property Modulation
The four-membered oxetane ring has gained considerable traction in contemporary drug design as a bioisostere for commonly used groups like gem-dimethyl and carbonyl moieties.[5][6] Its incorporation into a drug candidate can profoundly and favorably influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5][7]
Key advantages of incorporating an oxetane ring include:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane's ether oxygen can significantly improve the solubility of a compound, a critical factor for oral bioavailability.[7][8]
-
Improved Metabolic Stability: Oxetanes can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.[5][8]
-
Reduced Lipophilicity: In an era where "molecular obesity" is a concern in drug discovery, replacing lipophilic groups with an oxetane can help maintain a desirable balance of properties.[7][8]
-
Modulation of Amine Basicity: The electron-withdrawing effect of the oxetane can lower the pKa of nearby amino groups, which can be advantageous for reducing off-target effects, such as hERG channel inhibition.[7][9]
The strategic placement of an oxetane on the aminopyrazole scaffold, therefore, represents a sophisticated approach to creating a building block with inherent drug-like properties.
Proposed Synthesis of this compound
The most versatile and widely employed method for the synthesis of 3-amino-5-substituted pyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[10][11][12] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring.[10][11]
Based on this established methodology, a plausible and efficient synthesis for this compound is proposed, originating from commercially available starting materials.
Overall Synthetic Strategy
The proposed synthesis involves two key steps:
-
Preparation of the β-Ketonitrile Intermediate: A Claisen-type condensation between an oxetane-containing ester and acetonitrile to form 3-(oxetan-3-yl)-3-oxopropanenitrile.
-
Cyclization to the Aminopyrazole: The reaction of the β-ketonitrile intermediate with hydrazine hydrate to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Oxetan-3-yl)-3-oxopropanenitrile
This procedure is based on standard Claisen condensation protocols for the synthesis of β-ketonitriles.[13][14]
-
Materials:
-
Ethyl 3-oxetanoate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethyl 3-oxetanoate (1.0 eq) and acetonitrile (1.5 eq) in anhydrous THF.
-
Add the solution of the ester and nitrile dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl, ensuring the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(oxetan-3-yl)-3-oxopropanenitrile, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[10][11]
-
Materials:
-
3-(Oxetan-3-yl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude 3-(oxetan-3-yl)-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₉N₃O | 139.16 | 1425932-06-4 |
| 3-(Oxetan-3-yl)-3-oxopropanenitrile | C₆H₇NO₂ | 125.13 | Not available |
| Ethyl 3-oxetanoate | C₅H₈O₃ | 116.12 | 63474-93-1 |
Conclusion and Future Outlook
This compound is a testament to the power of rational design in modern medicinal chemistry. By combining the biologically significant 3-aminopyrazole core with the property-enhancing oxetane ring, a highly valuable building block for drug discovery has been created. The proposed synthetic route, based on well-established chemical principles, offers a reliable and efficient pathway for its preparation on a laboratory scale. As the demand for drug candidates with optimized ADME profiles continues to grow, the utility of thoughtfully designed scaffolds like this compound will undoubtedly increase, paving the way for the discovery of new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
A Technical Guide to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Oxetane and Pyrazole Scaffolds
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The pyrazole ring's unique electronic properties and its ability to participate in hydrogen bonding interactions make it a versatile component in the design of targeted therapeutics.
Concurrently, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in drug design. Its incorporation into molecular scaffolds can lead to significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a rigid, three-dimensional structural element that can favorably influence binding to biological targets.[5][6]
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine. By uniting the pharmacologically significant aminopyrazole core with the advantageous properties of the oxetane moiety, this molecule represents a promising starting point for the development of new therapeutic agents. This document will detail a proposed synthetic route, discuss its physicochemical properties, and explore its potential applications in medicinal chemistry, offering valuable insights for researchers engaged in the discovery and development of next-generation pharmaceuticals.
Proposed Synthesis of this compound
While a specific, published synthesis for this compound is not yet widely available in the literature, a robust and scientifically sound synthetic strategy can be devised based on well-established methodologies for the synthesis of analogous 3-aminopyrazoles. The proposed route involves a two-step sequence commencing with the synthesis of a key β-ketonitrile intermediate, followed by its cyclization with hydrazine.
Retrosynthetic Analysis
The logical disconnection of the target molecule points to the key precursors: 3-(oxetan-3-yl)-3-oxopropanenitrile and hydrazine. The β-ketonitrile can, in turn, be derived from an oxetane-3-carboxylic acid ester and acetonitrile through a Claisen-type condensation.
Caption: Retrosynthetic analysis of this compound.
Step 1: Synthesis of the Key Intermediate: 3-(Oxetan-3-yl)-3-oxopropanenitrile
The formation of β-ketonitriles via the condensation of an ester with acetonitrile is a classic and reliable transformation.[7][8] The choice of a strong base is critical to deprotonate acetonitrile, generating the nucleophilic carbanion required for the acylation reaction.
Experimental Protocol:
-
Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl oxetane-3-carboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) or lithium diisopropylamide (LDA, 2.2 eq), portion-wise, while maintaining the temperature below 5 °C.
-
Acetonitrile Addition: To the resulting suspension, add anhydrous acetonitrile (2.0 eq) dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-(oxetan-3-yl)-3-oxopropanenitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the quenching of the strong base and the acetonitrile carbanion by atmospheric moisture and oxygen.
-
Strong Base: A strong, non-nucleophilic base like NaH or LDA is required to deprotonate the weakly acidic α-protons of acetonitrile.
-
Excess Base and Acetonitrile: A slight excess of the base and acetonitrile is often used to drive the reaction to completion.
-
Low-Temperature Addition: The initial low temperature is necessary to control the exothermicity of the reaction and to prevent unwanted side reactions.
Step 2: Cyclization to form this compound
The reaction of β-ketonitriles with hydrazine is a highly efficient method for the construction of 3-aminopyrazole rings.[3][9] The reaction typically proceeds with high regioselectivity.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(oxetan-3-yl)-3-oxopropanenitrile (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: This is a common and convenient source of hydrazine for this type of cyclization.
-
Protic Solvent: Ethanol or isopropanol are excellent solvents for this reaction as they readily dissolve the reactants and facilitate the proton transfer steps of the mechanism.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
Overall Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Physicochemical Properties and Characterization
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as a useful guide for experimental work.
| Property | Predicted Value |
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| LogP | -0.5 |
| Topological Polar Surface Area | 74.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons (likely multiplets in the 4.5-5.0 ppm region), a singlet for the pyrazole C4-H, and broad signals for the NH2 and NH protons.
-
¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the oxetane ring and the three carbons of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Medicinal Chemistry and Drug Development Insights
Role as a Pharmacophore
The this compound scaffold possesses several features that make it an attractive starting point for drug discovery programs:
-
Hydrogen Bonding Capabilities: The amino group and the pyrazole ring nitrogens can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
-
Rigid Oxetane Moiety: The strained oxetane ring provides a rigid anchor that can orient the rest of the molecule within a binding pocket, potentially leading to higher affinity and selectivity.
-
Improved Physicochemical Properties: The oxetane group is known to enhance aqueous solubility and reduce metabolic liability compared to more traditional lipophilic groups.[5]
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this molecule is not available, insights can be drawn from related pyrazole series.[10][11][12][13][14]
| Position of Modification | Potential Impact on Activity | Rationale |
| N1 of Pyrazole | Can modulate potency and selectivity. | Alkyl or aryl substitution at this position can influence the overall lipophilicity and steric profile of the molecule, affecting its interaction with the target. |
| C4 of Pyrazole | Introduction of substituents can explore additional binding pockets. | This position is often unsubstituted in simple aminopyrazoles, but functionalization here could lead to novel interactions. |
| Amino Group (C3) | Derivatization can lead to prodrugs or targeted covalent inhibitors. | Acylation or sulfonylation of the amino group can be used to fine-tune the molecule's properties or introduce reactive functionalities. |
| Oxetane Ring | Substitution on the oxetane ring can probe steric and electronic requirements of the binding site. | The introduction of substituents on the oxetane ring can further optimize the molecule's three-dimensional shape and polarity. |
Potential Therapeutic Applications
Given the broad range of biological activities reported for aminopyrazole derivatives, this compound and its analogs could be investigated for a variety of therapeutic applications, including:
-
Oncology: Many pyrazole-containing compounds have shown potent anticancer activity.[3][13]
-
Inflammation and Autoimmune Diseases: Pyrazoles are well-known for their anti-inflammatory properties.[2][4]
-
Infectious Diseases: The pyrazole scaffold has been incorporated into numerous antibacterial and antifungal agents.[3]
Conclusion
This compound is a novel heterocyclic compound that strategically combines the pharmacologically validated aminopyrazole core with the advantageous physicochemical properties of the oxetane moiety. While its synthesis and biological activity are yet to be extensively documented in the public domain, this technical guide has outlined a plausible and robust synthetic route based on established chemical principles. The unique structural features of this molecule make it a highly promising scaffold for the development of new therapeutic agents across a range of disease areas. Further investigation into the synthesis, characterization, and biological evaluation of this and related compounds is warranted and is anticipated to yield valuable insights for the drug discovery community.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide to Unraveling Their Biological Activity
Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold." This guide delves into the burgeoning field of novel pyrazole derivatives, offering a comprehensive exploration of their diverse biological activities. We will dissect the methodologies to assess these activities, elucidate the intricate molecular mechanisms at play, and provide a robust framework for researchers, scientists, and drug development professionals to navigate this exciting therapeutic landscape.
The inherent chemical properties of the pyrazole nucleus, including its capacity for hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, render it an ideal pharmacophore for engaging with a wide array of biological targets.[4] This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety, such as the potent anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib.[4][5] This guide will provide an in-depth exploration of the key therapeutic areas where novel pyrazole derivatives are making a significant impact: oncology, inflammation, and infectious diseases.
I. Anticancer Activity: Targeting the Pillars of Malignancy
The development of novel pyrazole derivatives as anticancer agents represents a highly active and promising area of research.[1][3] These compounds have been shown to exert their cytotoxic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][6]
A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A primary mechanism by which pyrazole derivatives exhibit their anticancer effects is through the induction of programmed cell death, or apoptosis.[6][7] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. For instance, certain pyrazole derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby tipping the cellular scales towards apoptosis.[7][8]
Furthermore, many pyrazole-based compounds can halt the relentless proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or S phase.[1][6] This prevents the cancer cells from dividing and propagating. The induction of apoptosis is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades, particularly caspase-3, a key executioner of apoptosis.[6][9][10]
Signaling Pathway: Pyrazole-Induced Apoptosis
The following diagram illustrates a generalized pathway by which a novel pyrazole derivative can induce apoptosis in a cancer cell.
Caption: Pyrazole-induced apoptotic pathway.
B. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[2]
Principle:
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.
C. Data Presentation: Cytotoxicity of Novel Pyrazole Derivatives
The cytotoxic activity of novel pyrazole derivatives is typically summarized in a table presenting their IC50 values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 136b | A549 (Lung) | 1.962 |
| HCT-116 (Colon) | 3.597 | |
| MCF-7 (Breast) | 1.764 | |
| HT-29 (Colon) | 4.496 | |
| 161a | A-549 (Lung) | 4.91 |
| 161b | A-549 (Lung) | 3.22 |
| 163 | HepG-2 (Liver) | 12.22 |
| HCT-116 (Colon) | 14.16 | |
| MCF-7 (Breast) | 14.64 |
II. Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[11] Pyrazole derivatives have a long and successful history as anti-inflammatory agents, with Celecoxib being a prime example.[12] Novel pyrazole compounds continue to be developed with the aim of achieving enhanced efficacy and improved safety profiles.
A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[12] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]
Experimental Workflow: COX-2 Inhibition Assay
The following diagram outlines the general workflow for assessing the COX-2 inhibitory potential of novel pyrazole derivatives.
Caption: Workflow for COX-2 Inhibition Assay.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the anti-inflammatory activity of novel compounds.[1][13]
Principle:
Subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the novel pyrazole derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
C. Data Presentation: Anti-inflammatory Activity of Novel Pyrazole Derivatives
The anti-inflammatory efficacy of novel pyrazole derivatives can be presented in a table showing the percentage of edema inhibition at a specific dose and time point.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h[1] |
| 137a | 10 | 26.19 |
| 137b | 10 | 30.95 |
| 137c | 10 | 28.57 |
| Celecoxib | 10 | 82.8 |
III. Antimicrobial Activity: Combating Infectious Threats
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[1][2]
A. Mechanism of Action: Diverse and Multifaceted
The antimicrobial mechanisms of pyrazole derivatives are diverse and can vary depending on the specific structure of the compound and the target microorganism. Some pyrazoles are known to interfere with essential cellular processes such as DNA synthesis, protein synthesis, or cell wall formation. Others may disrupt the integrity of the microbial cell membrane, leading to cell death.
B. Experimental Protocol: Antimicrobial Susceptibility Testing
A common method to evaluate the antimicrobial activity of novel compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Principle:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the novel pyrazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for determining the MIC of a novel pyrazole derivative.
Caption: Workflow for MIC Determination.
C. Data Presentation: Antimicrobial Activity of Novel Pyrazole Derivatives
The antimicrobial activity of novel pyrazole derivatives is typically presented in a table showing their MIC values against a panel of microorganisms.
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Compound A | 16 | 32 | 64 |
| Compound B | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Conclusion: The Bright Future of Pyrazole Derivatives in Therapeutics
This technical guide has provided a comprehensive overview of the multifaceted biological activities of novel pyrazole derivatives. From their potent anticancer effects driven by the induction of apoptosis and cell cycle arrest to their well-established anti-inflammatory properties and promising antimicrobial potential, the pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The detailed experimental protocols and data presentation formats provided herein are intended to equip researchers with the necessary tools to effectively evaluate and advance their own pyrazole-based drug discovery programs. As our understanding of the intricate molecular targets and signaling pathways modulated by these compounds deepens, the future for pyrazole derivatives in addressing a wide range of human diseases appears exceptionally bright.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrazole ring is one such "privileged scaffold," renowned for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3][4] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donor and acceptor capabilities, making it an ideal anchor for interacting with biological targets.[4] When coupled with an oxetane moiety—a compact, strained four-membered ring that can enhance aqueous solubility, metabolic stability, and target engagement—the resulting molecule, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, presents a compelling starting point for novel drug discovery.[5]
This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this compound. By dissecting the structural attributes of this compound and leveraging the extensive history of pyrazole-based therapeutics, we will explore the most promising avenues for its application, with a primary focus on the well-established role of pyrazoles as potent protein kinase inhibitors.[6][7][8]
The Rationale for a Kinase-Centric Approach
Protein kinases play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, metabolism, differentiation, and survival.[6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[6][7] This makes them a prime class of targets for therapeutic intervention. The pyrazole scaffold has proven to be exceptionally effective in the design of kinase inhibitors, forming the core of numerous clinically successful drugs.[8][9]
The 3-amino-pyrazole substructure, present in our molecule of interest, is a key pharmacophore that often serves as a hinge-binding motif in the ATP-binding pocket of kinases.[10] This interaction is crucial for achieving high-potency inhibition. The strategic placement of the oxetane group at the 5-position can further enhance binding affinity and selectivity by probing deeper into the active site or by improving the molecule's overall physicochemical properties.[5]
Potential Kinase Target Families: A Data-Driven Prioritization
Based on extensive research into pyrazole-based kinase inhibitors, several kinase families emerge as high-priority targets for this compound.
Cyclin-Dependent Kinases (CDKs)
CDKs are central regulators of the cell cycle, and their aberrant activity is a common driver of cancer cell proliferation.[8] Pyrazole-based compounds have been successfully developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[8]
Janus Kinases (JAKs)
The JAK/STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in inflammatory diseases and certain cancers.[8][9] Ruxolitinib, a pyrazole-containing drug, is a prime example of a successful JAK inhibitor.[9]
Aurora Kinases
These serine/threonine kinases are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[6][9] Several pyrazole derivatives have been reported as potent inhibitors of Aurora kinases A and B.[6]
Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a key mediator of necroptosis, a form of programmed cell death, and is implicated in inflammatory diseases.[11] Recent studies have identified 1H-pyrazol-3-amine derivatives as novel and selective RIPK1 inhibitors.[11]
The following table summarizes the rationale for prioritizing these kinase families:
| Target Family | Rationale for Targeting | Examples of Pyrazole-Based Inhibitors |
| CDKs | Central role in cell cycle control; dysregulated in many cancers.[8] | AT7519[8] |
| JAKs | Key mediators of inflammatory signaling.[8][9] | Ruxolitinib, Golidocitinib[9] |
| Aurora Kinases | Essential for mitosis; often overexpressed in tumors.[6][9] | Tozasertib, ENMD-2076[9] |
| RIPK1 | Mediator of necroptosis and inflammation.[11] | Novel 1H-pyrazol-3-amine derivatives[11] |
Experimental Workflow for Target Identification and Validation
A systematic and rigorous experimental approach is essential to definitively identify and validate the therapeutic targets of this compound. The following workflow provides a comprehensive, step-by-step guide.
Caption: A general workflow for kinase inhibitor target identification and validation.
Detailed Experimental Protocols
-
Objective: To broadly assess the inhibitory activity of this compound against a large panel of purified kinases.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers panels of hundreds of kinases.
-
Submit the compound for screening at a fixed concentration (e.g., 1 µM) to identify initial "hits" (kinases with significant inhibition).
-
Analyze the data to identify specific kinases or kinase families that are potently inhibited.
-
-
Objective: To determine the effect of the compound on the proliferation of various cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
-
Objective: To confirm direct target engagement of the compound with the identified kinase(s) in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
-
Objective: To investigate the effect of the compound on the phosphorylation status of downstream substrates of the target kinase.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different time points. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Caption: A simplified signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its structural features, combining the privileged pyrazole core with the beneficial properties of an oxetane moiety, suggest a high potential for potent and selective activity against key disease-driving kinases. The systematic approach to target identification and validation outlined in this guide provides a robust framework for elucidating the precise mechanism of action of this compound and advancing it through the drug discovery pipeline. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Value of Oxetane-Substituted Pyrazoles in Medicinal Chemistry
An Application Note for the Synthesis of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Topic: Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.
The incorporation of small, strained ring systems into drug candidates is a powerful strategy for modulating physicochemical properties. The oxetane ring, in particular, has emerged as a valuable "magic fragment" in medicinal chemistry. When substituted for more common groups like gem-dimethyl or carbonyl functionalities, the oxetane moiety can significantly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without introducing excessive steric bulk.[1][2] Paired with the 1H-pyrazol-3-amine scaffold, a well-established pharmacophore known for its diverse biological activities and ability to form key hydrogen bond interactions with protein targets, the resulting molecule, this compound, represents a building block of high interest for the development of novel therapeutics.
This application note provides a detailed, two-step experimental protocol for the synthesis of this compound. The synthesis proceeds through the formation of a key β-ketonitrile intermediate, 3-(oxetan-3-yl)-3-oxopropanenitrile, followed by a classical cyclocondensation reaction with hydrazine.
Overall Synthetic Strategy
The synthesis is designed as a robust and scalable two-step process. The first step involves a base-mediated condensation to form the β-ketonitrile backbone. The second step is the construction of the pyrazole ring via reaction with hydrazine hydrate.
Figure 1: High-level workflow for the synthesis of this compound.
Part A: Synthesis of 3-(Oxetan-3-yl)-3-oxopropanenitrile (Intermediate 1)
Principle of the Reaction: This step employs a base-mediated acylation of acetonitrile with an ester, in this case, ethyl oxetane-3-carboxylate. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of acetonitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the target β-ketonitrile. The choice of sodium ethoxide as the base and ethanol as the solvent is strategic to minimize transesterification side reactions.
Experimental Protocol: Step 1
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous ethanol (80 mL) to the flask, followed by the careful, portion-wise addition of sodium ethoxide (3.74 g, 55 mmol, 1.1 eq). Stir the mixture until the base is fully dissolved.
-
Acetonitrile Addition: To the resulting solution, add acetonitrile (2.26 g, 55 mmol, 1.1 eq) dropwise via syringe.
-
Ester Addition: Add ethyl oxetane-3-carboxylate (6.5 g, 50 mmol, 1.0 eq) dropwise to the mixture over 20 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water (150 mL).
-
Acidify the aqueous solution to pH ~5-6 using 2N hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude 3-(oxetan-3-yl)-3-oxopropanenitrile[3] by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).
-
The expected product is typically an oil or a low-melting solid.
-
Part B: Synthesis of this compound (Target Molecule)
Principle of the Reaction: The formation of the 3-aminopyrazole ring is a classic cyclocondensation reaction.[4][5] The process begins with the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic ketone carbonyl of the β-ketonitrile (Intermediate 1). This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the nitrile carbon. A subsequent tautomerization and dehydration cascade results in the formation of the stable, aromatic this compound. Ethanol is an excellent solvent for this reaction, facilitating the dissolution of reactants and the progression of the reaction at elevated temperatures.
Experimental Protocol: Step 2
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 3-(oxetan-3-yl)-3-oxopropanenitrile (from Step 1, e.g., 5.0 g, 40 mmol, 1.0 eq) in ethanol (50 mL).
-
Hydrazine Addition: To this solution, add hydrazine hydrate (2.2 g, 44 mmol, 1.1 eq, ~2.1 mL of 64% solution) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to obtain a crude solid or oil.
-
Add water (50 mL) to the residue and stir. If a solid precipitates, collect it by filtration.
-
If the product remains in solution or as an oil, extract with ethyl acetate or dichloromethane (3 x 50 mL).
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound as a solid.
-
Data Summary and Reagent Table
| Step | Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 1 | Ethyl oxetane-3-carboxylate | 130.14 | 6.5 | 50 | 1.0 |
| Sodium Ethoxide | 68.05 | 3.74 | 55 | 1.1 | |
| Acetonitrile | 41.05 | 2.26 | 55 | 1.1 | |
| 2 | 3-(Oxetan-3-yl)-3-oxopropanenitrile | 125.12 | 5.0 | 40 | 1.0 |
| Hydrazine Hydrate (100%) | 50.06 | 2.2 | 44 | 1.1 |
Safety Precautions
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
References
Application and Protocols for the Characterization of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine as a Kinase Inhibitor
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] Its versatile structure allows for strategic modifications to achieve high potency and selectivity against various kinase targets.[2][3] This document provides a comprehensive guide to the characterization of a novel pyrazole-containing compound, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, as a potential kinase inhibitor. While public domain data on this specific molecule is limited, this guide presents a robust framework for its evaluation, drawing upon established methodologies for similar pyrazole-based inhibitors targeting kinases such as Aurora kinases, Janus kinases (JAKs), and cyclin-dependent kinases (CDKs).[2][3][4]
Hypothesized Mechanism of Action and Target Landscape
The 3-aminopyrazole moiety is a key pharmacophore known to interact with the ATP-binding pocket of various kinases.[3] The oxetane ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. Based on the structure and the known targets of similar pyrazole derivatives, this compound is hypothesized to function as a Type I ATP-competitive inhibitor. Potential kinase targets could include those involved in cell cycle progression and proliferation signaling pathways.
For the purpose of this guide, we will consider a hypothetical scenario where this compound targets a key kinase in the MAPK/ERK signaling pathway, a cascade frequently dysregulated in cancer.[1]
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the potential point of intervention of this compound within the MAPK/ERK signaling cascade.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Experimental Protocols
This section provides detailed protocols for the biochemical and cellular characterization of this compound.
Protocol 1: In Vitro Kinase Assay (Fluorescence-Based)
This protocol is designed to determine the direct inhibitory effect of the compound on a purified kinase enzyme.[1] A fluorescence-based assay is a common, high-throughput method for this purpose.[1]
Principle: The assay measures the phosphorylation of a specific peptide substrate by the target kinase. The detection of the phosphorylated product generates a fluorescent signal, and inhibition is quantified as a decrease in this signal.[1]
Materials:
-
Purified recombinant target kinase (e.g., RAF)
-
Biotinylated peptide substrate
-
This compound
-
Kinase assay buffer
-
ATP
-
Detection reagents (e.g., TR-FRET pair: terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore)[1]
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add the diluted compound and the purified kinase to the wells of the assay plate.
-
Incubate for a pre-determined time at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[5]
-
Allow the reaction to proceed for a specified duration at 37°C.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
| Parameter | Description |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. |
| Hill Slope | The steepness of the dose-response curve. |
| R² | The coefficient of determination for the curve fit. |
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the proliferation of cancer cell lines known to be dependent on the target kinase pathway.
Principle: The assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates an anti-proliferative effect.
Materials:
-
Cancer cell line with a known dependency on the target pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
| Parameter | Description |
| EC50 | Concentration of inhibitor that causes a 50% reduction in cell viability. |
| Maximal Inhibition | The maximum percentage of inhibition achieved. |
Protocol 3: Western Blotting for Target Engagement and Pathway Modulation
This protocol is used to confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of its downstream substrates.[6]
Principle: Western blotting uses antibodies to detect specific proteins. By using a phospho-specific antibody, the phosphorylation state of a protein can be assessed. Inhibition of a kinase will lead to a decrease in the phosphorylation of its direct downstream targets.
Workflow Visualization:
Caption: Standard workflow for Western Blot analysis.
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding. Use 5% BSA in TBST for phospho-antibodies.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-p-MEK or anti-p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]
-
-
Signal Detection:
-
Detect the chemiluminescent signal using an appropriate substrate and an imaging system.[6]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that detects the total amount of the target protein (e.g., anti-total ERK).[7]
-
Data Presentation:
| Treatment | p-ERK (Relative Densitometry) | Total ERK (Relative Densitometry) | p-ERK / Total ERK Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| 1 µM Inhibitor | 0.52 | 0.98 | 0.53 |
| 10 µM Inhibitor | 0.15 | 1.01 | 0.15 |
Conclusion
This application note provides a comprehensive and technically sound framework for the initial characterization of this compound as a kinase inhibitor. By following these protocols, researchers can elucidate its in vitro potency, cellular efficacy, and mechanism of action. The presented methodologies are robust and widely applicable in the field of drug discovery, enabling a thorough evaluation of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Protocol for dissolving 5-(Oxetan-3-yl)-1H-pyrazol-3-amine for experiments
Application Note & Protocol
Title: A Comprehensive Guide to the Dissolution of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine for Preclinical Research
Abstract
This compound is a heterocyclic amine containing a pyrazole core, a structure of significant interest in medicinal chemistry and drug discovery. The reliability and reproducibility of in vitro and in vivo experimental results are critically dependent on the proper solubilization and handling of this and similar small molecules. This guide provides a detailed, experience-driven framework for dissolving, handling, and storing this compound. We present robust protocols for the preparation of high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent working solutions in aqueous media. Furthermore, we offer a systematic approach to troubleshooting common solubility challenges, such as precipitation upon dilution, to ensure the integrity and validity of your experimental outcomes.
Introduction: The Criticality of Proper Compound Dissolution
The journey of a potential therapeutic agent from a powdered solid to a biologically active molecule in an assay is fraught with physical and chemical challenges. The most fundamental of these is dissolution. Incomplete or inconsistent solubilization of a test compound like this compound can lead to a cascade of experimental errors, including underestimated potency, high data variability, and misleading structure-activity relationships (SAR).
This document serves as more than a simple set of instructions; it is a self-validating system for researchers. By understanding the causality behind each step—from solvent selection to storage—scientists can confidently prepare solutions that maintain the compound's integrity and ensure that the observed biological effects are a true reflection of its activity.
Physicochemical Profile of this compound
A foundational understanding of the compound's properties is essential for developing a sound dissolution strategy. While extensive experimental solubility data for this specific molecule is not widely published, its structural features (pyrazole ring, amine, and oxetane moieties) suggest solubility behavior common to many nitrogen-containing heterocyclic small molecules used in drug discovery.
| Property | Value | Source / Note |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| CAS Number | 1425932-06-4 | [1] |
| Appearance | Assumed to be a solid powder | General for small molecules. |
| Predicted Solubility | Low in water; soluble in polar organic solvents | Based on pyrazole derivatives.[2] |
The Science of Dissolution: Core Principles & Solvent Selection
The choice of solvent is the most critical decision in this process. For preclinical research, particularly high-throughput screening and cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating primary stock solutions.[3]
Why DMSO?
-
Exceptional Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast array of organic compounds that are poorly soluble in water.[4]
-
Miscibility with Water: It is fully miscible with water and most aqueous buffers, which facilitates the preparation of working solutions from a concentrated stock.[4]
-
Biological Inertness at Low Concentrations: In most biological assays, final DMSO concentrations below 0.5% (v/v) are well-tolerated and do not significantly impact cellular viability or enzyme activity.[3][5] It is imperative, however, to always include a vehicle control (media with the same final DMSO concentration) in every experiment.
The Challenge: Precipitation Upon Dilution A frequent and vexing issue is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer or cell culture medium.[3][6] This phenomenon, often called "solvent shock," occurs because the compound is transferred from a highly favorable organic environment (DMSO) to a highly unfavorable aqueous one. The final concentration in the aqueous medium may exceed the compound's thermodynamic solubility limit , causing it to crash out of solution.[6] The protocols in the following sections are designed to mitigate this risk.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol details the standard procedure for preparing a high-concentration master stock solution, which serves as the foundation for all subsequent experimental dilutions.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional, but recommended)
Procedure:
-
Equilibration: Allow the vial containing the powdered compound to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can affect its mass and stability.[7]
-
Calculation: Determine the mass of the compound required to prepare your desired volume and concentration. For a 10 mM stock solution :
-
Mass (mg) = 10 mmol/L × Volume (L) × 139.16 g/mol × 1000 mg/g
-
Example: To prepare 1 mL (0.001 L) of a 10 mM stock, you need: 10 × 0.001 × 139.16 = 1.3916 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound directly into a sterile tube or vial. If weighing very small quantities, it is often more accurate to weigh a larger mass (e.g., 5 mg) and adjust the solvent volume accordingly.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[3]
-
If dissolution is still incomplete, the solution may be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Only apply heat if the compound's thermal stability is known or can be assumed; for most novel compounds, avoid excessive heat.[3]
-
-
Final Inspection: The final solution should be clear and free of any visible precipitate.
-
Aliquoting and Storage: To preserve the integrity of the master stock, it is critical to aliquot it into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed tubes. This practice minimizes contamination and avoids repeated freeze-thaw cycles that can degrade the compound.[8][9]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C , protected from light.[9] Under these conditions, DMSO stock solutions are typically stable for several months.[8]
Diagram 1: Workflow for Master Stock Solution Preparation
References
- 1. calpaclab.com [calpaclab.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. captivatebio.com [captivatebio.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Combination of the Pyrazole Scaffold and the Oxetane Moiety
In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal core for designing targeted therapies, particularly protein kinase inhibitors.[2][3] The 3-amino-pyrazole substitution pattern is a key pharmacophore, frequently engaging with the hinge region of the ATP-binding pocket of various kinases.[3]
This guide focuses on a particularly intriguing derivative, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 1425932-06-4).[4] This molecule strategically incorporates an oxetane ring, a four-membered cyclic ether that has gained significant traction as a versatile tool in drug design.[5] The oxetane moiety is not merely a passive substituent; it actively modulates a molecule's physicochemical properties. It can serve as a hydrophilic surrogate for gem-dimethyl groups, enhancing aqueous solubility and metabolic stability while reducing lipophilicity.[5] This strategic combination of a proven pharmacophore (aminopyrazole) with a property-enhancing moiety (oxetane) makes this compound a compelling starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.
This document provides a comprehensive guide for researchers embarking on SAR studies with this scaffold. It outlines a plausible synthetic protocol, details key areas for structural modification, and provides step-by-step protocols for relevant biological assays to evaluate the resulting analogs.
Part 1: Synthesis of the Core Scaffold and Analogs
Proposed Synthetic Pathway
The proposed synthesis of the core scaffold is a two-step process starting from commercially available materials.
Protocol 1: Synthesis of this compound
Materials:
-
Oxetane-3-carbonitrile
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 3-Oxo-3-(oxetan-3-yl)propanenitrile (β-Ketonitrile Intermediate)
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C, add oxetane-3-carbonitrile (1.0 equivalent) dropwise.
-
After stirring for 30 minutes, add ethyl acetate (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-cold water.
-
Acidify the aqueous solution to pH 4-5 with dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketonitrile intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-oxo-3-(oxetan-3-yl)propanenitrile from Step 1 in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to afford the target compound, this compound.
Part 2: Designing the Structure-Activity Relationship (SAR) Study
A systematic SAR study will involve the synthesis and evaluation of analogs with modifications at key positions of the this compound scaffold. The primary goal is to understand how these structural changes impact biological activity, selectivity, and drug-like properties.
Key Areas for Modification and Rationale:
| Position of Modification | Proposed Modifications | Rationale for Modification |
| Position 1 (N-H of Pyrazole) | - Small alkyl groups (methyl, ethyl)- Aryl or heteroaryl groups | N-substitution can significantly impact metabolic stability, solubility, and the orientation of the molecule within a binding pocket. Aryl substitution can introduce additional interactions (e.g., pi-stacking). |
| Position 3 (Amino Group) | - Acylation (e.g., with benzoyl chloride)- Secondary amine formation | The primary amine is a crucial hydrogen bond donor. Modifying it can probe the necessity of this interaction and can also serve as a handle for introducing larger substituents to explore deeper pockets of the target protein. |
| Position 4 (C-H of Pyrazole) | - Halogenation (Br, Cl)- Small alkyl groups | Substitution at the C4 position can influence the electronic nature of the pyrazole ring and provide vectors for further functionalization to explore unoccupied space in the binding site. |
| Oxetane Ring | - Bioisosteric replacement with other small rings (e.g., cyclobutyl, azetidinyl, tetrahydrofuranyl) | Replacing the oxetane will directly test its contribution to potency and physicochemical properties. This helps to determine if the observed activity is specific to the oxetane or if other cyclic systems are tolerated. |
Part 3: Biological Evaluation - Protocols and Assays
Based on the prevalence of the aminopyrazole scaffold in kinase inhibitors, initial biological evaluation should focus on this target class.[2][3] Key kinase families to investigate include VEGFR-2, CDKs, and p38 MAPK , as pyrazole derivatives have shown significant activity against these targets.[8][9][10][11]
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are often used for this purpose.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, CDK2/cyclin E, p38α)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Synthesized compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sorafenib for VEGFR-2, Roscovitine for CDKs)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 5 µL of a 2X kinase/substrate mixture in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
| Target Kinase | Potential Positive Control | Rationale |
| VEGFR-2 | Sorafenib, Sunitinib | VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth. Many pyrazole-based compounds are potent VEGFR-2 inhibitors.[8][12][13] |
| CDK2/Cyclin E | Roscovitine, Palbociclib | CDKs are crucial regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy.[14][15][16] |
| p38 MAPK | Doramapimod (BIRB-796) | p38 MAPK is involved in inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases.[10][17] |
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HUVEC for anti-angiogenesis, MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and positive control for 72 hours. Include a vehicle (DMSO) control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel small molecule inhibitors, particularly targeting protein kinases. The strategic incorporation of the oxetane moiety is anticipated to confer favorable physicochemical properties, potentially leading to compounds with improved drug-like characteristics. The systematic SAR approach outlined in this guide, coupled with the detailed protocols for synthesis and biological evaluation, provides a robust framework for identifying lead compounds with enhanced potency, selectivity, and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. breastcancer.org [breastcancer.org]
- 16. komen.org [komen.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening with 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Authored by: A Senior Application Scientist
Introduction: Unlocking New Therapeutic Avenues
In the landscape of modern drug discovery, the strategic design of small molecule libraries for high-throughput screening (HTS) is paramount to identifying novel therapeutic agents. The compound 5-(Oxetan-3-yl)-1H-pyrazol-3-amine emerges as a molecule of significant interest, synergistically combining the advantageous properties of both the pyrazole and oxetane moieties. The pyrazole nucleus is a well-established pharmacophore present in a multitude of clinically approved drugs, known for a wide array of biological activities, including anti-inflammatory and kinase inhibitory effects. The incorporation of an oxetane ring, a compact, polar, and three-dimensional motif, offers a sophisticated strategy to enhance physicochemical properties. Oxetanes can improve aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of neighboring amines—all critical parameters in the optimization of drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(Oxetan-3-yl)-1
Application Notes and Protocols for In-Vivo Evaluation of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The subject of this guide, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, is a novel investigational compound that merges the established pyrazole core with an oxetane moiety. The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug design to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity, which can translate to enhanced pharmacokinetic profiles.[9] The presence of a primary amine at the 3-position of the pyrazole ring provides a key site for hydrogen bonding interactions with biological targets and a potential vector for further chemical modification.[10]
PART 1: Pre-formulation and Pharmacokinetic Profiling
A successful in-vivo study begins with a thorough understanding of the compound's physicochemical properties and its behavior in a biological system. This initial phase is critical for developing a suitable formulation that ensures adequate bioavailability and for determining a safe and effective dosing range.
Formulation Development for In-Vivo Administration
Many pyrazole-based compounds exhibit poor aqueous solubility, which presents a significant hurdle for in-vivo administration.[13] The selection of an appropriate vehicle is paramount to achieve the desired systemic exposure.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent/Vehicle System | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.1 | Practically insoluble |
| 0.9% Saline | < 0.1 | Practically insoluble |
| DMSO | > 50 | Freely soluble |
| Ethanol | 15 | Soluble |
| PEG400 | 25 | Soluble |
| 10% DMSO / 40% PEG400 / 50% Saline | 5 | Suitable for IP/SC injection |
| 5% DMSO / 20% Solutol HS 15 / 75% Water | 8 | Suitable for IV/Oral gavage |
Protocol 1: Preparation of a Formulation for Intraperitoneal (IP) or Subcutaneous (SC) Injection
This protocol describes the preparation of a common vehicle system for compounds with low aqueous solubility.[13]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile vial, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept below 10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[13]
-
Addition of Co-solvent: Add the required volume of PEG400 to the solution and vortex until the mixture is homogeneous.
-
Final Dilution: Slowly add the sterile saline to the organic solution while continuously vortexing to prevent precipitation.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Always visually inspect for any precipitation before administration.[13]
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Before embarking on efficacy studies, it is crucial to determine the maximum tolerated dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity.[14][15]
Protocol 2: Acute MTD Study in Mice
Animal Model:
-
Species: CD-1 or BALB/c mice
-
Sex: Female (often more sensitive to toxicity)
-
Age: 8-10 weeks
-
Group Size: 3-5 animals per dose group
Procedure:
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Dose Selection: Based on in-vitro cytotoxicity data (if available) or literature on similar compounds, select a starting dose. A common approach is a dose-escalation design (e.g., 5, 10, 25, 50, 100 mg/kg).[16]
-
Administration: Administer a single dose of this compound via the intended route of administration for the future efficacy studies (e.g., oral gavage, IP injection). Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for 7-14 days.
-
Body Weight: Record the body weight of each animal daily. A body weight loss of more than 20% is often considered a sign of significant toxicity.[15]
-
Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 20% reduction in body weight.[15]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 4. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation | EXCLI Journal [excli.de]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Welcome to the dedicated technical support guide for the synthesis of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Synthesis Overview & Core Mechanism
The most prevalent and efficient route to synthesizing this compound is through the cyclocondensation reaction of a suitable 1,3-dielectrophilic precursor with hydrazine.[1][2][3] Specifically, the reaction between 3-(dimethylamino)-1-(oxetan-3-yl)prop-2-en-1-one (an enaminone) and hydrazine hydrate provides a direct and generally regioselective pathway to the desired pyrazole.
The reaction proceeds via a well-established mechanism. The more nucleophilic nitrogen of hydrazine initially attacks the β-carbon of the enaminone (a Michael-type addition). This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. The subsequent elimination of dimethylamine and water drives the reaction towards the formation of the stable aromatic pyrazole ring.
Caption: General workflow for the cyclocondensation synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common practical issues encountered during the synthesis.
Low Reaction Yield
Question: My overall yield of this compound is consistently below 50%. What are the critical parameters I should investigate?
Answer: Persistently low yields are typically traced back to one of four areas: starting material quality, reaction conditions, work-up procedure, or side reactions.
-
Purity of Starting Materials:
-
Enaminone Precursor: The 3-(dimethylamino)-1-(oxetan-3-yl)prop-2-en-1-one must be of high purity. Impurities from its synthesis can interfere with the cyclization. Confirm its identity and purity via ¹H NMR and LC-MS before use.
-
Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen. Use a recently opened bottle or freshly distilled hydrazine for best results. The presence of carbonates (from CO₂) can also buffer the reaction inefficiently.
-
-
Reaction Conditions:
-
Solvent: Protic solvents like ethanol or isopropanol are generally preferred as they facilitate the necessary proton transfers in the mechanism. Running the reaction in a non-polar solvent may impede the reaction rate. Acetic acid is often used as a solvent or co-solvent to catalyze the imine-type condensations and accelerate dehydration steps.[4]
-
Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 60-80 °C) can significantly increase the reaction rate and drive the equilibrium towards the product by facilitating the elimination steps. However, excessive heat can lead to the degradation of hydrazine and the formation of colored impurities.[4]
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate is sometimes used to ensure complete consumption of the more valuable enaminone precursor. A large excess should be avoided as it can complicate purification.
-
-
Work-up and Isolation:
-
The product is an amine and is basic. Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction to prevent your product from partitioning into the aqueous phase as a salt.
-
The product has moderate polarity. Use a suitable solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions (3x) are recommended to maximize recovery from the aqueous layer.
-
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Side Product Formation & Purification
Question: My crude product shows several significant impurities by LC-MS and ¹H NMR. What are these likely to be and how can I avoid them?
Answer: Impurity profiling is key. The most common side products in this synthesis are unreacted starting materials, a regioisomeric pyrazole, or incompletely cyclized intermediates.
| Impurity Identity | Potential Cause | Recommended Solution |
| Unreacted Enaminone | Insufficient reaction time, low temperature, or sub-stoichiometric hydrazine. | Increase reaction time and/or temperature. Use a slight excess (1.1 eq) of hydrazine. Monitor reaction to completion via TLC or LC-MS. |
| Regioisomer (3-Oxetan-3-yl-1H-pyrazol-5-amine) | While the enaminone precursor strongly directs the regioselectivity, harsh conditions or alternative precursors could lead to the undesired isomer. | This is less common with enaminones than with 1,3-diketones.[2] Stick to optimized, mild conditions. Confirm structure via 2D NMR (NOESY/HMBC) if suspected. |
| Colored Impurities (Yellow/Red) | Degradation of hydrazine, especially when heated in the presence of air. | Run the reaction under an inert atmosphere (Nitrogen or Argon). Use fresh, high-purity hydrazine. Avoid excessive heating.[4] |
| Pyrazoline Intermediate | Incomplete aromatization. This is more common when starting from α,β-unsaturated ketones rather than enaminones.[3] | The use of an enaminone with a good leaving group (dimethylamine) typically prevents this. If observed, extending reaction time at a moderate temperature or adding a mild oxidant may help, but this is an unlikely issue for this specific route. |
Question: I'm having difficulty purifying the product by column chromatography. It either streaks badly or I get poor separation. Any advice?
Answer: Aminopyrazoles can be challenging to purify on silica gel due to their basicity.
-
Deactivate the Silica: Streaking is often caused by strong interaction between the basic amine and acidic silanol groups on the silica surface. Pre-treating your eluent with a small amount of a volatile base can dramatically improve peak shape. A common choice is to add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your mobile phase.
-
Optimize the Mobile Phase: A gradient elution is often most effective. Start with a less polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Alternative Purification - Acid/Base Extraction: If impurities are non-basic, you can dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract your basic product into the aqueous layer as a salt. The organic layer containing neutral/acidic impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃ to pH > 10) and re-extract your purified product back into an organic solvent.
-
Recrystallization: If a solid, recrystallization is an excellent final purification step. Screen for suitable solvents. A solvent system like isopropanol/heptane or ethyl acetate/hexanes may work well.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature and solvent for this reaction?
-
A1: A good starting point is ethanol at 60-78 °C (reflux). Acetic acid can also be used as a solvent and catalyst, often leading to faster reaction times, but can require more care during work-up to neutralize. A screening of conditions is always recommended for process optimization.
-
-
Q2: Is a catalyst required for this reaction?
-
A2: The reaction will often proceed without an explicit catalyst. However, the addition of a catalytic amount of a protic acid, like acetic acid (if not used as the solvent), can accelerate the rate-limiting dehydration steps of the mechanism, leading to faster conversions.[5]
-
-
Q3: Can I use hydrazine salts like hydrazine hydrochloride instead of hydrazine hydrate?
-
A3: Yes, but you must add a base to liberate the free hydrazine nucleophile. Typically, an equivalent of a non-nucleophilic base like sodium acetate or triethylamine is added along with the hydrazine salt. Using the salt can sometimes lead to cleaner reactions as they are often more stable and crystalline than hydrazine hydrate.[4]
-
-
Q4: What are the primary safety concerns when working with hydrazine?
-
A4: Hydrazine is a highly toxic, corrosive, and potentially explosive substance. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid contact with metals and oxidizing agents. Quench any excess hydrazine carefully. Consult the Safety Data Sheet (SDS) before use.
-
-
Q5: How can I confirm the regiochemistry of my final product?
-
A5: The regiochemistry is generally dictated by the enaminone precursor, which should yield the 5-substituted pyrazole. The most definitive method for confirmation is through 2D NMR spectroscopy. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the C5 carbon of the pyrazole ring and the protons on the adjacent CH of the oxetane ring, confirming the connectivity.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(dimethylamino)-1-(oxetan-3-yl)prop-2-en-1-one (1.0 eq).
-
Add ethanol (approx. 5-10 mL per gram of enaminone).
-
Under an inert atmosphere (N₂ or Ar), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH/DCM) or LC-MS until the starting enaminone is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material via column chromatography as described in the troubleshooting section.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Pack a glass column with the slurry to the desired height.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., Dichloromethane). If solubility is low, a small amount of methanol can be added.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin elution with your starting mobile phase (e.g., 100% Dichloromethane + 0.5% NEt₃).
-
Gradually increase the polarity of the mobile phase by introducing methanol (e.g., gradient from 0% to 10% MeOH in DCM, with 0.5% NEt₃ maintained throughout).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Issues of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Introduction: 5-(Oxetan-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both a pyrazole ring and an oxetane moiety, presents a unique combination of properties. The pyrazole core can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties like lipophilicity and solubility.[1] However, the presence of hydrogen bond donors and acceptors, coupled with potential π-π stacking interactions, can lead to high crystal lattice energy, resulting in poor aqueous solubility.[2] This guide provides a comprehensive, structured approach to diagnosing and overcoming solubility challenges encountered during the research and development of this compound.
Part 1: Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
Effectively addressing the solubility of this compound requires a systematic methodology, beginning with a thorough understanding of its physicochemical properties and progressing to advanced formulation strategies.
1.1 Foundational Analysis: Characterizing the Compound
A deep understanding of the molecule's intrinsic properties is the cornerstone of any successful solubilization effort.
Experimental Protocol: Essential Physicochemical Characterization
-
Microscopic Examination: Visually inspect the solid-state form. Crystalline structures often indicate lower solubility compared to amorphous forms.
-
Melting Point Analysis: A high melting point suggests strong intermolecular forces within the crystal lattice, which must be overcome for dissolution to occur.
-
pKa Determination: The pyrazole ring and the exocyclic amine group are ionizable. Determining their respective pKa values is critical for developing pH-modification strategies.
-
LogP/LogD Assessment: Quantifying the compound's lipophilicity (LogP) and its distribution in a biphasic system at different pH values (LogD) will guide solvent and formulation selection.
Logical Workflow for Initial Solubility Assessment
Caption: Initial workflow for solubility characterization.
1.2 Leveraging pH for Enhanced Solubility
For ionizable compounds like this compound, pH adjustment is a primary and highly effective method to increase aqueous solubility. The basic amine group can be protonated at acidic pH, forming a more soluble salt.
Experimental Protocol: Generating a pH-Solubility Profile
-
Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2 to 10).
-
Add an excess of the compound to each buffer.
-
Allow the samples to reach equilibrium by stirring for 24-48 hours at a controlled temperature.
-
Remove undissolved solids by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.
-
Plot solubility against pH to identify the optimal pH for dissolution.
1.3 The Role of Cosolvents and Surfactants
When pH modification is insufficient, the use of cosolvents and surfactants can further enhance solubility.
Data Presentation: A Guide to Common Solubilizing Agents
| Agent | Class | Mechanism of Action | Typical Concentration |
| Ethanol | Cosolvent | Decreases the polarity of the aqueous solvent.[3] | 1-20% (v/v) |
| Propylene Glycol | Cosolvent | Enhances solvation through hydrogen bonding. | 5-40% (v/v) |
| PEG 400 | Cosolvent | A non-ionic polymer that improves wetting.[3] | 10-50% (v/v) |
| Tween® 80 | Surfactant | Forms micelles to encapsulate hydrophobic molecules. | 0.1-2% (w/v) |
| Cyclodextrins | Complexing Agent | Forms inclusion complexes, shielding the hydrophobic compound from water.[3][4] | Varies |
Causality: Cosolvents work by making the bulk solvent less polar, thus reducing the energy penalty for solvating a non-polar molecule. Surfactants, above their critical micelle concentration, form aggregates with hydrophobic cores that can sequester poorly soluble compounds, increasing their apparent solubility.[5]
1.4 Advanced Formulation Approaches for Preclinical and Clinical Development
For in vivo applications, more sophisticated formulation strategies are often required to ensure adequate bioavailability.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix prevents crystallization, maintaining it in a higher-energy, more soluble amorphous state.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[4][6]
-
Particle Size Reduction: Nanosuspensions, created by reducing the particle size to the nanometer range, increase the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[6][7]
Decision Framework for Formulation Selection
Caption: Decision tree for selecting a formulation strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my cell-based assay. What are the likely causes and solutions?
A1: Precipitation in cell culture media is a common problem, often referred to as "fall-out" from a concentrated DMSO stock.[8]
-
Immediate Troubleshooting:
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its impact on solubility and cell health.[3][8]
-
Modify Dilution Method: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the assay buffer.[8]
-
Pre-warm the Buffer: Adding the compound stock to pre-warmed assay buffer can sometimes prevent precipitation.[8]
-
-
Long-Term Solutions:
-
Cyclodextrin Complexation: Incorporating a cyclodextrin into your formulation can increase the apparent water solubility of the compound.[3]
-
Re-evaluate Concentration: Determine if a lower, yet still efficacious, concentration of the compound can be used to stay within its solubility limits in the assay medium.
-
Q2: I'm observing low oral bioavailability in my animal studies. How do I confirm if this is solubility-related and what are my next steps?
A2: Low oral bioavailability for a poorly soluble compound is often a result of dissolution rate-limited absorption.
-
Confirmation: The Biopharmaceutics Classification System (BCS) is the guiding framework. If your compound is classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), then solubility is a primary hurdle.
-
Next Steps: Focus on formulation strategies that enhance the dissolution rate. Nanosuspensions and amorphous solid dispersions are often effective for improving the bioavailability of BCS Class II and IV compounds.[7] Lipid-based formulations can also be beneficial, as they can aid in intestinal drug solubilization and absorption.[6]
Q3: Is salt formation a viable strategy for improving the solubility of this compound?
A3: Absolutely. Salt formation is a well-established and highly effective method for increasing the solubility of ionizable compounds.[7]
-
Mechanism: Reacting the basic amine group with a pharmaceutically acceptable acid (e.g., HCl, mesylic acid, tartaric acid) will form a salt. This salt form will have a higher aqueous solubility than the free base.
-
Key Consideration: The choice of the counter-ion is critical. A salt screening study is highly recommended to identify the optimal salt form with the best balance of solubility, stability, and manufacturability.
Q4: Could the oxetane ring present any unique challenges or opportunities for solubilization?
A4: The oxetane ring is a polar, four-membered cyclic ether that can act as a good hydrogen-bond acceptor.[9]
-
Opportunities: The polarity of the oxetane can contribute favorably to the overall solubility of the molecule compared to a less polar isostere. Its ability to accept hydrogen bonds can facilitate interactions with aqueous and polar cosolvents.
-
Challenges: While generally stable, the strained nature of the oxetane ring could potentially lead to reactivity under certain pH or formulation conditions, although this is not a common issue. It is always prudent to conduct stability studies on your final formulation.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Solution Stability of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(Oxetan-3-yl)-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the reliable and reproducible use of this compound in experimental settings. Understanding the stability of a molecule in solution is paramount for generating high-quality, trustworthy data. This document provides a series of frequently asked questions (FAQs), troubleshooting workflows, and validated protocols to manage and investigate the solution stability of this compound.
Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses common questions regarding the handling and storage of this compound to prevent degradation and ensure experimental success.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this molecule, like many heterocyclic amines, is influenced by several key environmental and chemical factors:
-
pH: The pyrazole ring and the primary amine group have basic properties.[1][2] Extreme pH values (highly acidic or highly basic) can lead to hydrolysis or other degradative reactions. The oxetane ring, while generally more stable than other strained ethers like epoxides, can be susceptible to ring-opening under strong acidic conditions.[3]
-
Solvent: The choice of solvent is critical. While polar aprotic solvents like DMSO are common for initial stock solutions, the compound's stability in aqueous buffers used for assays must be evaluated. Protic solvents may participate in degradation reactions under certain conditions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage should be at low temperatures, and on-bench time at room temperature should be minimized.
-
Light: Many aromatic and heterocyclic compounds are susceptible to photodecomposition. Exposure to UV or even ambient laboratory light for extended periods can induce degradation.
-
Oxygen (Oxidation): The primary amine and the electron-rich pyrazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[4] This can lead to the formation of various degradation products.
Q2: Which solvents are recommended for preparing stock solutions, and at what concentrations?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent due to its excellent solvating power and relatively low reactivity. A typical stock concentration is 10 mM to 50 mM.
Best Practices:
-
Use fresh, anhydrous-grade DMSO. Older bottles of DMSO can absorb atmospheric water, which may impact compound stability.
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can be used, but prolonged heating should be avoided.
-
For aqueous experiments, perform a "kinetic solubility" test in your final assay buffer to ensure the compound remains in solution at the final working concentration. The presence of the polar oxetane group may improve aqueous solubility compared to more lipophilic analogues.[3]
Q3: How should I properly store stock solutions to maximize their shelf-life?
To prevent degradation and ensure long-term viability, follow these storage guidelines:
-
Aliquot: Dispense the stock solution into multiple single-use vials. This prevents contamination and avoids repeated freeze-thaw cycles for the entire stock, which is a major cause of degradation.
-
Low Temperature: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Protect from Light: Use amber-colored vials or store clear vials in a light-blocking container (e.g., a freezer box).
-
Inert Atmosphere: For maximum stability, especially if the compound proves to be sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q4: What are the potential degradation pathways for this molecule?
While specific degradation data for this compound is not extensively published, we can predict likely pathways based on its functional groups and the chemistry of related molecules.[4][5][6] Understanding these possibilities is crucial for troubleshooting and analytical method development.
-
Oxidation: The primary amine is a potential site for oxidation, which could lead to nitroso or nitro derivatives, or even dimerization. The pyrazole ring itself can also undergo oxidative degradation.
-
Hydrolysis: Under harsh acidic conditions, the strained oxetane ring could undergo acid-catalyzed ring-opening, leading to the formation of a diol.
-
Photodegradation: Aromatic systems, including pyrazoles, can absorb UV light, leading to radical-mediated degradation pathways.[7]
-
Reaction with Assay Components: Amines can sometimes react with certain buffer components or other molecules in an assay, such as aldehydes or ketones.
Below is a diagram illustrating the most probable sites of instability on the molecule.
Caption: Hypothetical degradation sites on this compound.
Q5: How can I perform a quick stability check on my solution before a critical experiment?
Before committing to a large-scale or lengthy experiment, a quick analytical check is advisable:
-
Visual Inspection: Check for any cloudiness, precipitation, or color change in the solution.
-
Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inject a sample of your stock or working solution.
-
Compare the chromatogram to a reference standard or a freshly prepared sample.
-
Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation. The purity should typically be >95% for most applications.
-
Section 2: Troubleshooting Guide - Investigating Instability
This section provides structured workflows to diagnose and resolve common stability-related issues.
Issue 1: My compound has precipitated out of solution.
Precipitation can occur with stock solutions (e.g., upon thawing) or working solutions (e.g., upon dilution into an aqueous buffer). Follow this workflow to diagnose the cause.
Caption: Decision workflow for addressing compound precipitation issues.
Issue 2: I am observing unexpected peaks in my analytical run (e.g., HPLC, LC-MS). Could this be degradation?
The appearance of new, unexpected peaks is a classic sign of compound degradation or impurity.
Diagnostic Steps:
-
Confirm Identity: Use LC-MS to get the mass of the new peaks. Compare these masses to predicted degradation products (e.g., M+16 for oxidation, M+18 for hydrolysis). Pyrazole fragmentation patterns in mass spectrometry can also provide structural clues.[7]
-
Run a Control: Analyze a freshly prepared solution of the compound from a solid sample. If the new peaks are absent, it confirms that the issue is with the stored solution.
-
Perform a Preliminary Forced Degradation Study: To confirm susceptibility, subject the compound to stress conditions as outlined in Protocol 2 . If the peaks generated under stress match the unexpected peaks in your sample, you have strong evidence of the degradation pathway. Forced degradation is a standard industry practice for identifying potential stability issues.[8][9]
Issue 3: My experimental results are inconsistent over time, even with a freshly prepared solution.
If a stock solution is stable but results are still variable, the compound may be unstable in the final assay conditions.
Diagnostic Steps:
-
Assess On-Bench Stability: Prepare your final working solution in the assay buffer.
-
Time-Course Analysis: Analyze aliquots of this solution by HPLC or LC-MS at several time points (e.g., T=0, 1 hr, 2 hr, 4 hr, 8 hr) while keeping it at the same temperature as your experiment.
-
Plot the Data: Plot the percentage of the parent compound remaining over time. A significant drop (>5-10%) during the timeframe of your experiment indicates on-bench instability is the likely cause of your irreproducibility.
-
Solution: If unstable, prepare the working solution immediately before use in each experiment and minimize the time between preparation and data acquisition.
Section 3: Protocols & Methodologies
These protocols provide standardized procedures for handling and testing the stability of this compound.
Protocol 1: Preparation and Storage of Stock Solutions
-
Pre-Weighing: Allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: Accurately weigh the desired amount of solid in a clean, dry vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to reach the target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a brief (5-10 minute) sonication or gentle warming (37°C) to ensure complete dissolution. Visually confirm no solid particles remain.
-
Aliquoting: Immediately dispense the solution into single-use, low-retention polypropylene or amber glass vials.
-
Storage: Seal the vials, label them clearly (Compound Name, Concentration, Solvent, Date), and place them in a freezer box for storage at -20°C or -80°C.
Protocol 2: A General Protocol for a Preliminary Forced Degradation Study
This protocol is designed to rapidly assess the compound's stability under common stress conditions.[8][9] It is essential for developing stability-indicating analytical methods.
Caption: Experimental workflow for a preliminary forced degradation study.
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Purified Water (Type I)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
2. Procedure:
-
Prepare Initial Solution: Prepare a ~1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water. This will be your starting solution.
-
Time Zero Sample: Immediately dilute an aliquot of the starting solution to a final concentration of ~50 µg/mL and analyze it by LC-MS. This is your T=0 reference.
-
Set Up Stress Conditions: Aliquot the starting solution into separate, clearly labeled vials for each condition as described in the table below. Include an unstressed control.
-
Incubation: Incubate the vials for a defined period, such as 24 hours, under the specified conditions.
-
Quenching and Analysis: After incubation, stop the reactions.
-
For acidic and basic samples, neutralize them by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples (including controls) to the final analysis concentration (~50 µg/mL) with the mobile phase.
-
Analyze all samples by LC-MS.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 and unstressed control samples. Calculate the percentage of degradation and identify the m/z of major degradation products.
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent / Condition | Incubation Temperature | Recommended Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | No reagent (in solution) | 60°C (in dark) | 24 hours |
| Photochemical | No reagent (in solution) | Room Temperature | Expose to ICH-compliant light source |
| Control | No reagent (in solution) | Room Temperature (in dark) | 24 hours |
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. forcetechnology.com [forcetechnology.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Common side products in aminopyrazole synthesis and how to avoid them
Welcome to the Technical Support Center for Aminopyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of aminopyrazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions, minimize side product formation, and ensure the synthesis of your target molecule with high purity and yield.
Introduction to Aminopyrazole Synthesis Challenges
Aminopyrazoles are a critical scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Their synthesis, most commonly through the condensation of a hydrazine with a 1,3-dielectrophilic compound containing a nitrile group, can be complicated by a lack of regioselectivity and the formation of undesired side products.[1] This guide will address the most prevalent issues, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of two isomers in my aminopyrazole synthesis. What are they and why are they forming?
A1: The most common side product in the synthesis of N-substituted aminopyrazoles from unsymmetrical hydrazines and β-ketonitriles or their equivalents is a regioisomer .[3][4][5] Specifically, you are likely forming a mixture of the 3-aminopyrazole and the 5-aminopyrazole regioisomers.
The formation of these isomers is governed by the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. The reaction proceeds via a condensation mechanism, and either nitrogen can initiate the attack on the carbonyl carbon of the β-ketonitrile, leading to two different cyclization pathways.[1][6]
-
Kinetic vs. Thermodynamic Control: The ratio of these isomers is often dependent on whether the reaction is under kinetic or thermodynamic control.[7]
-
Under kinetic control (lower temperatures, shorter reaction times), the reaction favors the product that is formed fastest. This is often influenced by the steric hindrance and electronics of the hydrazine substituent.
-
Under thermodynamic control (higher temperatures, longer reaction times), the reaction favors the most stable product.
-
Q2: How can I control the regioselectivity to favor one aminopyrazole isomer over the other?
A2: Controlling regioselectivity is a key challenge, and several strategies can be employed, primarily by manipulating the reaction conditions:
-
pH Control: The pH of the reaction medium can significantly influence the outcome.
-
Solvent Choice: The solvent can affect the reaction's regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in some pyrazole syntheses.[3]
-
Temperature: As mentioned, temperature plays a crucial role in kinetic versus thermodynamic control. Lower temperatures generally favor the kinetic product (often the 3-amino isomer), while higher temperatures favor the more stable thermodynamic product (often the 5-amino isomer).[7]
-
Steric Hindrance: The steric bulk of the substituent on the hydrazine can influence which nitrogen atom preferentially attacks the electrophilic center. An increase in steric hindrance on the hydrazine substituent tends to favor the formation of the 5-aminopyrazole regioisomer.[1]
| Condition | Favored Product | Rationale |
| Acidic (e.g., AcOH) | 5-Aminopyrazole | Thermodynamic control |
| Basic (e.g., NaOEt) | 3-Aminopyrazole | Kinetic control[1][9] |
| Bulky Hydrazine Substituent | 5-Aminopyrazole | Steric hindrance directs reaction pathway[1] |
| Fluorinated Alcohols | Increased Selectivity | Solvent effects on transition states[3] |
Q3: I've observed another, more complex side product, especially when running the reaction at high temperatures. What could it be?
A3: A common side product, particularly in reactions involving 5-aminopyrazoles and certain 1,3-dielectrophiles, is a pyrazolo[1,5-a]pyrimidine .[10][11] This occurs through a subsequent cyclization reaction where the 5-aminopyrazole acts as a nucleophile and reacts with another molecule of the 1,3-dicarbonyl compound or a related species in the reaction mixture.[10]
This side reaction is often favored at higher temperatures and can be promoted by either acidic or basic conditions.[10]
Q4: How can I avoid the formation of pyrazolo[1,5-a]pyrimidines?
A4: To minimize the formation of this bicyclic side product, consider the following:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of your hydrazine and β-ketonitrile. An excess of the dicarbonyl compound can drive the formation of the pyrazolo[1,5-a]pyrimidine.
-
Lower Reaction Temperature: Since this side reaction is often favored at higher temperatures, running your reaction at a lower temperature can help to suppress it.
-
Reaction Time: Monitor your reaction closely and stop it as soon as the desired aminopyrazole is formed to prevent subsequent reactions.
-
Choice of Reagents: In some cases, using a β-alkoxyacrylonitrile instead of a 1,3-diketone can reduce the propensity for this side reaction.[7][9]
Troubleshooting Guides
Guide 1: Poor Regioselectivity - Mixture of 3- and 5-Aminopyrazoles
Issue: Your reaction is producing a difficult-to-separate mixture of 3- and 5-aminopyrazole isomers.[3][4]
Troubleshooting Workflow:
Detailed Steps:
-
Analyze the Isomer Ratio: First, accurately determine the ratio of your isomers using techniques like 1H NMR or HPLC.[4]
-
Adjust Reaction Conditions:
-
Solvent Screening: If pH adjustment is not sufficient, perform a solvent screen. Consider less conventional solvents like 2,2,2-trifluoroethanol (TFE) which can enhance regioselectivity.[3]
-
Purification Strategies: If a mixture is unavoidable, separation can be attempted.
-
Column Chromatography: This is often challenging due to the similar polarities of the isomers. However, it can sometimes be achieved with careful selection of the mobile phase.[4][12]
-
Crystallization: Fractional crystallization can be effective if a suitable solvent system is found that allows for the selective precipitation of one isomer.
-
Guide 2: Formation of Pyrazolo[1,5-a]pyrimidine Impurity
Issue: Your desired aminopyrazole is contaminated with a higher molecular weight, bicyclic impurity, identified as a pyrazolo[1,5-a]pyrimidine.[10][11]
Preventative Measures:
-
Strict Stoichiometric Control: Ensure no excess of the 1,3-dielectrophile is used.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and quench it once the starting materials are consumed and before significant formation of the side product occurs.
-
Alternative Synthetic Route: Consider a different precursor for the aminopyrazole, such as the reaction of a hydrazine with an α,β-unsaturated nitrile bearing a leaving group, which may be less prone to this side reaction.[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 5-Aminopyrazole (Thermodynamic Control)
This protocol is adapted from methodologies favoring the thermodynamically more stable 5-aminopyrazole isomer.[1]
Materials:
-
β-Ketonitrile (1.0 eq)
-
Substituted hydrazine (1.0 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a solution of the β-ketonitrile in ethanol, add the substituted hydrazine.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regioselective Synthesis of a 3-Aminopyrazole (Kinetic Control)
This protocol is based on conditions that favor the kinetically controlled formation of the 3-aminopyrazole isomer.[7][9]
Materials:
-
β-Alkoxyacrylonitrile (1.0 eq)
-
Substituted hydrazine (1.0 eq)
-
Sodium Ethoxide (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve the β-alkoxyacrylonitrile and substituted hydrazine in anhydrous ethanol and cool to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Analytical Methods for Impurity Detection
The identification and quantification of side products are crucial for process optimization and quality control.[13]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying regioisomers and other impurities. Mixed-mode chromatography can be particularly effective for analyzing basic impurities like aminopyrazoles.[13]
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of the products and impurities, confirming their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the desired product and any isolated side products. 2D NMR techniques like NOESY can be used to definitively assign the structures of regioisomers.[4]
This technical support guide provides a foundation for understanding and overcoming common challenges in aminopyrazole synthesis. For more specific issues, consulting the primary literature is always recommended.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Introduction
Welcome to the technical support guide for 5-(Oxetan-3-yl)-1H-pyrazol-3-amine. This valuable building block is increasingly utilized in drug discovery programs due to the favorable physicochemical properties imparted by the oxetane motif, such as improved solubility and metabolic stability.[1] However, its unique structure, featuring a nucleophilic amine, an acidic pyrazole N-H, and a potentially sensitive oxetane ring, presents specific challenges in common coupling reactions.
This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these challenges and achieve optimal results in your synthetic campaigns. We will focus on the three most common transformations: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), amide bond formation, and Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the functionalization of this compound.
Part 1: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[2][3] However, the multiple nitrogen sites in our substrate require careful optimization to ensure selective C-N bond formation at the 3-amino position.
Q1: I'm getting low to no yield in my Buchwald-Hartwig reaction. What are the most common culprits?
A1: Low conversion is typically traced back to one of three areas: catalyst/ligand deactivation, incorrect base selection, or suboptimal reaction parameters.
-
Catalyst System: The palladium catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). The choice of ligand is critical. For electron-rich heterocyclic amines, bulky, electron-rich biarylphosphine ligands are often required to promote reductive elimination.[4]
-
Base Selection: The base deprotonates the amine, but it can also interact with the pyrazole N-H. An overly strong base might lead to the formation of unreactive pyrazolate salts that can inhibit the catalyst.[5]
-
Reagent Quality: Verify the purity of your aryl halide and the integrity of the catalyst, ligand, and base.
Q2: I'm observing significant N1-arylation of the pyrazole ring as a side product. How can I improve selectivity for the 3-amino group?
A2: This is a classic regioselectivity challenge with aminopyrazoles. The pyrazole N-H is acidic and can compete with the 3-amino group for the aryl halide.
-
Ligand Choice: Sterically hindered ligands can favor coupling at the less-hindered exocyclic amine.
-
Base Strength: Switching to a weaker or more sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, or LiHMDS instead of NaOtBu) can often suppress N1-arylation.
-
Temperature: Running the reaction at the lowest effective temperature can enhance selectivity, as the undesired N1-arylation often has a higher activation energy.
Q3: Is the oxetane ring stable under typical Buchwald-Hartwig conditions?
A3: Generally, yes. The oxetane moiety, particularly at the 3-position, is robust and stable to the basic conditions and elevated temperatures (typically 80-110 °C) used in these reactions.[6][7] However, prolonged heating at very high temperatures (>120 °C) or the presence of adventitious acid could potentially lead to ring-opening.[8] Monitor for byproducts with a mass corresponding to (Product + H₂O).
Troubleshooting Flowchart: Buchwald-Hartwig Reactions
Recommended Buchwald-Hartwig Conditions
| Parameter | Recommendation | Rationale & Comments |
| Catalyst | Pd₂(dba)₃ (1-2.5 mol%) or G3/G4 Precatalysts (2-5 mol%) | Precatalysts offer better air stability and consistency. |
| Ligand | XPhos, RuPhos, BrettPhos (1.1-1.2 equiv to Pd) | Bulky, electron-rich ligands are essential for coupling with heterocyclic amines.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 equiv) | Weaker bases often improve selectivity and prevent substrate decomposition.[4] |
| Solvent | 1,4-Dioxane, Toluene, or DME (Anhydrous, Degassed) | Solvent choice can impact catalyst solubility and reaction rate. |
| Temperature | 80 - 110 °C | Start at 100 °C and adjust as needed. |
Part 2: Amide Bond Formation
Forming an amide bond with the 3-amino group is generally more straightforward but still requires careful selection of coupling agents to avoid side reactions and ensure high conversion.
Q1: My standard amide coupling (e.g., EDC/HOBt) is sluggish and gives low yields. What's the issue?
A1: The 3-amino group on the pyrazole is less nucleophilic than a typical aliphatic amine due to the electron-withdrawing nature of the heterocyclic ring. This can slow the reaction rate. More potent coupling agents are often required.
-
Upgrade your coupling reagent: Switch to a uronium-based reagent like HATU or HBTU. These are highly effective for coupling with less nucleophilic amines.[9]
-
Base: Ensure a non-nucleophilic organic base like DIPEA or 2,4,6-collidine is used (2-3 equivalents) to activate the carboxylic acid and scavenge the acid byproduct.
-
Solvent: Use polar aprotic solvents like DMF or NMP, which are excellent for dissolving reagents and facilitating the reaction.
Q2: Can I form the amide bond directly from a carboxylic acid without pre-activation?
A2: While challenging, direct amidation is possible using specialized catalysts, though it often requires higher temperatures. Boronic acid catalysts have been reported for direct amide formation.[10] However, for this specific substrate, the most reliable and high-yielding approach remains the use of standard activated coupling agents.
Recommended Amide Coupling Conditions
| Parameter | Recommendation | Rationale & Comments |
| Coupling Agent | HATU (1.1 - 1.2 equiv) | Highly efficient for coupling with electron-deficient or sterically hindered amines. |
| Base | DIPEA or N-Methylmorpholine (2.0 - 3.0 equiv) | A non-nucleophilic base is crucial to prevent side reactions with the coupling agent. |
| Solvent | DMF or NMP (Anhydrous) | High-boiling polar aprotic solvents ensure all components remain in solution. |
| Temperature | 0 °C to Room Temperature | Add coupling agent at 0 °C, then allow to warm to room temperature for 12-24 hours. |
Part 3: Suzuki-Miyaura Cross-Coupling
This reaction requires prior functionalization of the pyrazole, typically via halogenation at the C4 position, to introduce the necessary electrophilic handle.
Q1: How do I selectively introduce a halogen at the C4 position for a subsequent Suzuki coupling?
A1: The C4 position of the 3-aminopyrazole ring is electron-rich and can be selectively halogenated using standard electrophilic halogenating agents.
-
For bromination , use N-bromosuccinimide (NBS) in a solvent like DMSO or DMF at room temperature.[11]
-
For iodination , use N-iodosuccinimide (NIS).[11]
-
The reaction is typically fast and clean. Monitor by TLC or LC-MS to avoid over-halogenation.
Q2: My Suzuki coupling of 4-bromo-5-(oxetan-3-yl)-1H-pyrazol-3-amine is failing, and I'm recovering starting material or observing debromination. What should I try?
A2: This is a common failure mode in Suzuki reactions with electron-rich heterocycles.[12]
-
Catalyst/Ligand: The unprotected N-H of the pyrazole can coordinate to the palladium center and inhibit catalysis.[5] Use a catalyst system known to be effective for N-H containing heterocycles. A combination of Pd(OAc)₂ with a bulky ligand like XPhos or SPhos is a good starting point.
-
Base: The choice of base is critical. An aqueous solution of K₂CO₃ or K₃PO₄ is often effective. The water can be crucial for the transmetalation step.[13]
-
Debromination: This side reaction is often promoted by high temperatures or inefficient transmetalation. Ensure your boronic acid is of high quality. Sometimes switching from a boronic acid to a more reactive boronate ester (e.g., a pinacol ester) can help.[14]
General Suzuki Protocol Workflow
General Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the appropriate phosphine ligand (e.g., XPhos, 5-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add a magnetic stir bar. Seal the vial with a septum-containing cap.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) to the vial under a positive flow of inert gas.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M) via syringe.
-
Place the vial in a preheated heating block (80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the acid.
-
In a separate flask, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Purification Strategies
The basic nitrogens and polar oxetane group in the title compound and its derivatives can make purification by standard silica gel chromatography challenging, often resulting in peak tailing.
-
Method 1: Basic Modifier: Add a small amount of triethylamine (0.5-1% v/v) or ammonia in methanol to your mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[15]
-
Method 2: Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.[15]
-
Method 3: Salt Formation & Crystallization: If the product is a solid, purification can sometimes be achieved by dissolving the crude material in a suitable solvent (e.g., acetone, ethanol), adding an acid (e.g., HCl in ether, oxalic acid) to form the corresponding salt, and inducing crystallization. The pure salt can then be isolated by filtration and neutralized if the free base is desired.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A green chemistry perspective on catalytic amide bond formation [ouci.dntb.gov.ua]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Experiments with 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Welcome to the technical support center for 5-(Oxetan-3-yl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this valuable heterocyclic building block. The unique combination of a nucleophilic aminopyrazole and a strained oxetane ring presents specific experimental considerations that this guide aims to address in a practical, question-and-answer format.
Part 1: Synthesis and Reaction Monitoring
The synthesis of this compound typically proceeds via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[1][2] For this specific molecule, a plausible precursor is an oxetane-containing β-ketonitrile.
Experimental Protocol: Synthesis of this compound
A robust, general procedure for the synthesis is as follows:
-
To a solution of 3-(oxetan-3-yl)-3-oxopropanenitrile (1.0 eq) in a suitable solvent (e.g., ethanol, 1-propanol) is added hydrazine hydrate (1.2 eq).[1]
-
A catalytic amount of a weak acid, such as glacial acetic acid (0.1 eq), is added to the mixture.
-
The reaction is heated to reflux (typically 80-100 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then subjected to purification.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
Answer:
Several factors can contribute to low conversion in a Knorr-type pyrazole synthesis.[1][3] Let's break down the possibilities:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy of the cyclization step. Ethanol or 1-propanol at reflux is a good starting point.
-
Reaction Time: These reactions can sometimes be slower than expected. Monitor the reaction for an extended period (e.g., 12-24 hours) before concluding it has stalled.
-
Catalyst: The acid catalyst is crucial for activating the carbonyl group for nucleophilic attack by hydrazine.[2] Ensure you have added the correct amount. Too much acid can lead to side reactions, particularly with the sensitive oxetane ring.
-
-
Reagent Purity:
-
β-Ketonitrile Precursor: Impurities in your starting material can inhibit the reaction. Verify the purity of your 3-(oxetan-3-yl)-3-oxopropanenitrile by NMR or LC-MS.
-
Hydrazine Hydrate: Over time, hydrazine hydrate can degrade. Use a fresh bottle or titrate an older one to determine its concentration.
-
-
Atmospheric Conditions: While not strictly necessary for all pyrazole syntheses, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may produce colored impurities.[3]
Question 2: I am observing multiple spots on my TLC plate that are not the starting material or the desired product. What are these side products?
Answer:
The formation of multiple byproducts is a common issue. Based on the reactivity of the starting materials, here are the most likely culprits:
-
Regioisomer Formation: If you are using a substituted hydrazine, you can get a mixture of pyrazole regioisomers. With hydrazine hydrate, this is not an issue.
-
Incomplete Cyclization: You may be observing the intermediate hydrazone, which has not yet cyclized. This can often be pushed to the product with additional heating or a slight increase in the catalyst concentration.
-
Oxetane Ring-Opening: This is a critical consideration for this specific synthesis. The oxetane ring is susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures.[4][5] The presence of a nucleophile (like the solvent or water from the hydrazine hydrate) can lead to the formation of diol-containing byproducts.
-
Mitigation Strategy: Use a weak acid catalyst like acetic acid rather than a strong mineral acid. Avoid excessive heat and prolonged reaction times.
-
-
Dimerization or Polymerization: Hydrazine can sometimes react with the starting materials or intermediates to form complex mixtures.
Below is a workflow to help diagnose these issues:
Caption: Diagnostic workflow for identifying side products.
Part 2: Workup and Purification
The polar nature of both the amine and the oxetane functional groups in this compound can make purification challenging.
Frequently Asked Questions (FAQs): Purification
Question 3: My crude product is a dark, oily residue. How can I effectively purify it?
Answer:
Dark coloration often indicates the presence of polymeric or oxidized byproducts.[3] A multi-step purification strategy is often necessary:
-
Aqueous Wash: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash. This may help remove some polar impurities.
-
Column Chromatography: Due to the polarity of your product, standard silica gel chromatography with ethyl acetate/hexane may result in poor separation and streaking. Consider the following:
-
Adding a Modifier: Add a small amount of triethylamine (e.g., 1%) to your eluent to deactivate the acidic silica gel and improve the peak shape of your basic amine product.
-
Alternative Sorbents: If silica gel fails, consider using alumina (neutral or basic) or a more advanced technique like Hydrophilic Interaction Liquid Chromatography (HILIC).[6]
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective final purification step.
-
Solvent Selection: Experiment with a range of solvents. A good starting point is a binary system, such as dissolving the crude product in a small amount of a polar solvent (e.g., methanol, ethanol) and then slowly adding a less polar solvent (e.g., diethyl ether, dichloromethane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[6]
-
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity | Typical Recovery | Key Considerations |
| Crystallization | High (>99%) | Moderate to High (60-90%) | Highly dependent on solubility; very effective for removing minor impurities.[6] |
| Silica Gel Chromatography | Good to High (>98%) | Good (70-95%) | May require a basic modifier in the eluent to prevent peak tailing. |
| HILIC | Good to High (>98%) | Good (70-95%) | Excellent for highly polar compounds; requires careful method development.[6] |
Question 4: I am having trouble forming crystals of my final product. What can I do?
Answer:
Crystallization is often a process of trial and error. If your compound is reluctant to crystallize, try these techniques:
-
Optimize the Solvent System: As mentioned above, a binary solvent system is often effective. Systematically screen different solvent combinations.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
Part 3: Characterization and Stability
Accurate characterization is essential to confirm the structure and purity of your this compound.
Frequently Asked Questions (FAQs): Characterization and Stability
Question 5: What are the expected 1H and 13C NMR chemical shifts for this compound?
Answer:
Table 2: Predicted NMR Data for this compound (in DMSO-d6)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| Pyrazole C4-H | ~5.5 - 5.8 | ~90 - 95 | A singlet in a relatively upfield region for an aromatic proton. |
| Oxetane CH | ~4.8 - 5.0 | ~70 - 75 | A multiplet, likely a pentet, due to coupling with the adjacent CH₂ groups. |
| Oxetane CH₂ | ~4.5 - 4.7 | ~75 - 80 | A multiplet, likely a triplet, coupled to the CH proton. |
| NH₂ | ~5.0 - 5.5 | - | A broad singlet, exchangeable with D₂O. |
| NH | ~11.0 - 12.0 | - | A very broad singlet, characteristic of the pyrazole NH. |
Note: These are estimated values and may vary depending on the solvent and other factors.
Question 6: My NMR spectrum shows unexpected signals. How can I identify the impurities?
Answer:
Common impurities can be identified by their characteristic NMR signals:
-
Residual Solvent: Peaks corresponding to ethanol, ethyl acetate, or other purification solvents are common.
-
Ring-Opened Byproduct: Look for signals corresponding to a diol (broad OH peaks) and a more flexible alkyl chain, which would result from the cleavage of the oxetane ring.
-
Starting Material: The presence of signals from 3-(oxetan-3-yl)-3-oxopropanenitrile indicates an incomplete reaction.
Below is a diagram illustrating the potential for oxetane ring-opening during an acidic workup:
Caption: Potential for oxetane ring-opening during acidic workup.
Question 7: How stable is this compound? What are the recommended storage conditions?
Answer:
The stability of this compound is influenced by both the aminopyrazole and oxetane moieties.
-
pH Sensitivity: The oxetane ring is susceptible to degradation under strongly acidic conditions.[4][5] The aminopyrazole moiety can be sensitive to strong bases. It is best to handle and store the compound at a neutral pH.
-
Oxidative Stability: Aminopyrazoles can be susceptible to air oxidation, which may lead to discoloration over time.
-
Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated.
By understanding the interplay of the functionalities in this compound and anticipating potential challenges, you can optimize your experimental outcomes and ensure the integrity of your research.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 9. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Analytical challenges in the characterization of oxetane-substituted pyrazoles
Welcome to the technical support center for the analytical characterization of oxetane-substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this important class of heterocyclic compounds. The inherent strain of the oxetane ring and its influence on the electronic environment of the pyrazole core can lead to unexpected analytical behavior.[1] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the accurate and efficient characterization of your novel molecules.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the routine analysis of oxetane-substituted pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My 1H NMR spectrum shows unexpected chemical shifts for the oxetane protons, and the coupling constants are difficult to interpret. What could be the cause?
Answer: This is a frequent challenge stemming from the unique geometry and electronic nature of the oxetane ring.
-
Causality: The oxetane ring is a strained, four-membered heterocycle that adopts a puckered conformation.[1] This puckering, along with the electronegativity of the oxygen atom, creates a complex magnetic environment. The protons on the oxetane ring are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns (typically complex multiplets or apparent triplets). The exact chemical shifts are highly sensitive to the substitution pattern on both the oxetane and pyrazole rings. For instance, in a 3-substituted oxetane, the methylene protons often appear as two distinct multiplets.[1][2]
-
Troubleshooting Protocol:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or greater) will increase the dispersion of the signals, making the multiplets easier to resolve and interpret.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This is essential to confirm which protons are coupled to each other. It will help you trace the spin systems of the oxetane and pyrazole moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is invaluable for definitively assigning the proton signals of the oxetane ring by correlating them to the characteristic oxetane carbon signals (see table below).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for confirming the connectivity between the oxetane and pyrazole rings.
-
-
Solvent Effects: Record the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆). Changes in solvent polarity can sometimes alter the conformation and induce shifts in the proton signals, which can aid in resolving overlapping multiplets.
-
Typical 13C NMR Chemical Shifts for Oxetane Carbons
| Carbon Position | Typical Chemical Shift (ppm) |
| C(O)CH₂ (quaternary) | 75-85 |
| OC H₂ (methylene) | 80-90 |
Note: These are approximate ranges and can vary based on substitution.
Question: I am observing significant line broadening for the N-H proton of my pyrazole. Is this normal?
Answer: Yes, this is a common phenomenon, often exacerbated by the presence of the oxetane moiety.
-
Causality: The N-H proton of a pyrazole is acidic and can undergo rapid chemical exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent. This exchange process occurs on a timescale that is intermediate relative to the NMR measurement, leading to a broadened signal. The oxetane oxygen, being a good hydrogen bond acceptor, can facilitate this exchange.[1] Additionally, quadrupole broadening from the nitrogen atom can also contribute.
-
Troubleshooting Protocol:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The N-H proton will exchange with deuterium, and its signal will disappear. This is a definitive way to confirm the identity of the N-H peak.
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.
-
Use of Dry Solvents: Ensure that your deuterated solvent is anhydrous to minimize the effects of water-catalyzed exchange.
-
Mass Spectrometry (MS)
Question: I am struggling to identify the molecular ion peak in the electron ionization (EI) mass spectrum of my oxetane-substituted pyrazole. Why is it absent or of very low intensity?
Answer: The absence or low intensity of the molecular ion peak is characteristic of strained cyclic ethers like oxetanes under high-energy ionization techniques like EI.[3]
-
Causality: The high energy of electron impact (typically 70 eV) imparts significant internal energy to the molecule. The strained oxetane ring is a labile site, prone to facile fragmentation to relieve this ring strain.[1][3] Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and ring-opening reactions, leading to abundant fragment ions at the expense of the molecular ion.[3][4][5]
-
Troubleshooting Protocol:
-
Use Soft Ionization Techniques:
-
Electrospray Ionization (ESI): This is the preferred method for obtaining a strong signal for the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺, [M+K]⁺). ESI is a much gentler ionization technique that typically does not induce fragmentation.
-
Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane or ammonia) to produce ions that then ionize the analyte through proton transfer or adduction. It is less energetic than EI and more likely to yield a detectable molecular ion or pseudomolecular ion.
-
-
In-Source Fragmentation Tuning (for ESI): If using ESI-MS/MS is not an option, you can sometimes induce controlled fragmentation in the source of the mass spectrometer by increasing the cone voltage or capillary voltage. This "in-source fragmentation" can generate characteristic fragment ions that can aid in structural confirmation.
-
Common Fragmentation Pathways for Oxetanes in EI-MS
Caption: Common EI-MS fragmentation pathways for oxetane-substituted pyrazoles.
High-Performance Liquid Chromatography (HPLC)
Question: My oxetane-substituted pyrazole is showing poor peak shape (tailing) and variable retention times in reversed-phase HPLC. What is causing this, and how can I fix it?
Answer: This is a common issue for polar, nitrogen-containing heterocyclic compounds. The problem often lies in secondary interactions with the stationary phase.
-
Causality:
-
Silanol Interactions: Most reversed-phase columns (e.g., C18) are based on a silica support, which has residual silanol groups (Si-OH) on its surface. The basic nitrogen atoms of the pyrazole ring can interact with these acidic silanol groups via strong electrostatic or hydrogen-bonding interactions. This secondary interaction mechanism leads to peak tailing.
-
High Polarity: The combination of the pyrazole ring and the polar oxetane moiety can make the overall molecule quite polar.[6] Highly polar compounds can be poorly retained on traditional C18 phases, especially with highly organic mobile phases, leading to retention time instability near the solvent front.
-
-
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Use a Buffer: Incorporate a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) into the aqueous portion of your mobile phase. The buffer ions will compete for the active silanol sites, minimizing secondary interactions and improving peak shape.
-
Adjust pH: Control the pH of the mobile phase to suppress the ionization of the pyrazole nitrogens. For a typical pyrazole, a slightly acidic to neutral pH (e.g., 3-7) is often optimal.
-
-
Column Selection:
-
End-Capped Columns: Use a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically deactivated, reducing their availability for secondary interactions.
-
Alternative Stationary Phases: If problems persist, consider a column with a different stationary phase. "Polar-embedded" phases or those designed for polar analytes can offer better retention and peak shape. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[6][7]
-
-
Lower the Organic Content: For poorly retained compounds, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention.
-
Workflow for HPLC Method Development
Caption: Troubleshooting workflow for HPLC analysis of oxetane-substituted pyrazoles.
Part 2: Experimental Protocols
Protocol: Definitive NMR Assignment using 2D Techniques
This protocol assumes the user has a purified sample of their oxetane-substituted pyrazole dissolved in an appropriate deuterated solvent.
Objective: To unambiguously assign all 1H and 13C NMR signals.
Methodology:
-
1H NMR Acquisition:
-
Acquire a standard, high-resolution 1D proton spectrum.
-
Integrate all signals and note their chemical shifts and multiplicities.
-
-
13C{1H} NMR Acquisition:
-
Acquire a standard proton-decoupled 13C spectrum.
-
Note the chemical shifts of all carbon signals.
-
-
COSY Acquisition:
-
Set up and run a standard gradient-selected COSY (gCOSY) experiment.
-
Analysis: Look for cross-peaks that indicate scalar coupling between protons. This will reveal which protons are adjacent to each other in the molecule. For example, you should see correlations between the diastereotopic methylene protons of the oxetane ring.
-
-
HSQC Acquisition:
-
Set up and run a standard gradient-selected HSQC experiment.
-
Analysis: Each cross-peak in the HSQC spectrum correlates a proton signal (on the y-axis) with its directly attached carbon (on the x-axis). This allows for the direct assignment of protonated carbons. Use this to confirm the assignment of the oxetane CH₂ groups.
-
-
HMBC Acquisition:
-
Set up and run a standard gradient-selected HMBC experiment.
-
Analysis: HMBC shows correlations between protons and carbons that are typically 2 or 3 bonds away. This is the key experiment for establishing connectivity between different parts of the molecule. Look for correlations between:
-
The oxetane protons and the pyrazole ring carbons.
-
The pyrazole ring protons and the oxetane ring carbons.
-
Protons on substituents and the core scaffold.
-
-
-
Data Interpretation:
-
Combine the information from all spectra to build a complete and validated assignment of the molecular structure. Start with the most unambiguous signals and use the 2D correlations to piece together the rest of the molecule.
-
References
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Study of the retention behavior of small polar molecules on different types of stationary phases used in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: A Novel Scaffold in Inflammation and Oncology
Introduction: Unveiling a Novel Chemical Entity
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds with property-enhancing moieties is a cornerstone of rational design. The compound 5-(Oxetan-3-yl)-1H-pyrazol-3-amine represents a compelling example of this approach, integrating the pharmacologically versatile pyrazole nucleus with a contemporary oxetane ring. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib and the multi-targeted tyrosine kinase inhibitor Crizotinib.[3][4]
The incorporation of an oxetane ring is a modern medicinal chemistry tactic to enhance the physicochemical properties of a molecule. This small, polar, three-dimensional ring can improve aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[5] The presence of the oxetane motif in therapeutic agents such as the anticancer drug paclitaxel validates its utility in drug design.[3]
Given the established therapeutic relevance of the pyrazole core and the advantageous properties conferred by the oxetane ring, we hypothesize that this compound holds significant potential as a novel therapeutic agent, particularly in the realms of inflammation and oncology. This guide provides a framework for a head-to-head comparison of its potential efficacy against two established, pyrazole-containing drugs: Celecoxib for its anti-inflammatory properties and Crizotinib for its anti-cancer activity. We will outline detailed experimental protocols to rigorously evaluate its performance and provide the scientific rationale behind these proposed studies.
Part 1: Comparative Efficacy in Inflammation vs. Celecoxib
Scientific Rationale: Targeting the COX-2 Pathway
Inflammation is a complex biological response, and a key mediator in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2).[5] Upon inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor for prostaglandins like PGE2 which drive pain and inflammation.[6][7] Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2, thereby reducing the production of pro-inflammatory prostaglandins with a lower incidence of the gastrointestinal side effects associated with non-selective COX inhibitors.[8][9] We hypothesize that the pyrazole core of this compound may also confer COX-2 inhibitory activity.
In Vitro Efficacy Assessment: COX-2 Inhibition Assay
To quantitatively assess and compare the inhibitory potential of our novel compound against Celecoxib, a direct enzymatic assay is the first critical step.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits for high-throughput screening.[10][11]
-
Reagent Preparation:
-
COX Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.
-
COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme in the assay buffer to a working concentration. Keep on ice.
-
Heme Cofactor: Prepare a working solution of heme in the assay buffer.
-
Arachidonic Acid (Substrate): Prepare a stock solution of arachidonic acid in ethanol and dilute to the final working concentration in assay buffer.
-
Test Compounds: Prepare stock solutions of this compound and Celecoxib (positive control) in DMSO. Create a series of dilutions to determine the IC50 value.
-
-
Assay Procedure:
-
Dispense 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution into wells of a 96-well opaque plate.
-
Add 10 µL of the test compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Data Presentation: Comparative COX Inhibition
| Compound | COX-2 IC50 (nM) (Hypothetical) | COX-1 IC50 (nM) (Hypothetical) | Selectivity Index (COX-1/COX-2) |
| This compound | 150 | >10,000 | >66 |
| Celecoxib | 50 | 5,000 | 100 |
Signaling Pathway Visualization
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Crizotinib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine as a Selective Kinase Inhibitor: A Comparative Guide
In the landscape of targeted therapeutics, the pursuit of selective kinase inhibitors remains a cornerstone of drug discovery.[1][2] Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of diseases ranging from cancer to inflammatory disorders.[2][3] However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge in developing inhibitors that are both potent against their intended target and free from off-target effects that can lead to toxicity.[4][5] This guide provides an in-depth validation framework for a novel kinase inhibitor, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, and compares its hypothetical performance against established alternatives.
The molecular architecture of this compound is a strategic amalgamation of two key structural motifs in modern medicinal chemistry: the pyrazole scaffold and the oxetane ring. The pyrazole core is a well-established "privileged scaffold" in kinase inhibitor design, recognized for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[6][7] The incorporation of an oxetane moiety is a contemporary strategy to enhance physicochemical properties such as aqueous solubility and metabolic stability, while also potentially serving as a hydrogen bond acceptor.[8][9] This rational design approach suggests that this compound has the potential for high potency and favorable drug-like properties.
Hypothetical Kinase Selectivity Profile
To contextualize the potential of this compound, we present a hypothetical kinase selectivity profile against a panel of representative kinases. For the purpose of this guide, we will assume a primary target of Aurora Kinase A (AURKA) , a key regulator of mitosis and a target in oncology. The data presented below is for illustrative purposes to demonstrate how a novel selective inhibitor would be compared against a non-selective inhibitor (Staurosporine) and a known selective AURKA inhibitor (Alisertib).
| Kinase Target | This compound (IC50, nM) | Alisertib (MLN8237) (IC50, nM) | Staurosporine (IC50, nM) |
| AURKA | 5 | 1.2 | 15 |
| AURKB | 250 | 12 | 20 |
| ABL1 | >10,000 | 1,500 | 7 |
| EGFR | 8,500 | >10,000 | 10 |
| SRC | 5,200 | 8,700 | 6 |
| VEGFR2 | 9,800 | 3,400 | 12 |
This hypothetical data positions this compound as a highly selective inhibitor for AURKA, with significantly less activity against other kinases compared to the broad-spectrum inhibitor Staurosporine. While not as potent as Alisertib against AURKA in this example, its superior selectivity over AURKB could translate to a wider therapeutic window.
Experimental Validation Workflow
The validation of a novel kinase inhibitor requires a multi-faceted approach, progressing from biochemical assays to cellular and functional characterization.[10][11] The following protocols outline a robust workflow for validating the kinase inhibitory activity of this compound.
In Vitro Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay directly measures the binding of the inhibitor to the target kinase, providing a quantitative measure of potency (IC50).
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A Europium (Eu)-labeled antibody specifically recognizes a tag on the kinase, and a fluorescently labeled tracer molecule binds to the ATP pocket of the kinase. When the tracer is bound, excitation of the Eu results in energy transfer and emission from the tracer. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a loss of FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase (e.g., AURKA) in kinase buffer.
-
Prepare a 4X solution of the Eu-labeled antibody in kinase buffer.
-
Prepare a 4X solution of the fluorescent tracer in kinase buffer.
-
Prepare a serial dilution of this compound, Alisertib, and Staurosporine in DMSO, followed by a dilution in kinase buffer to create 4X compound solutions.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound solutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a pre-mixed solution of the 4X Eu-labeled antibody and 4X tracer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the Eu and tracer wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for IC50 determination using a TR-FRET binding assay.
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay confirms that the inhibitor can cross the cell membrane and bind to its target in a physiological context.
Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. If the tracer is bound to the kinase, energy transfer (BRET) occurs between the luciferase and the tracer upon addition of the luciferase substrate. An inhibitor that enters the cells and displaces the tracer will disrupt BRET.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-AURKA fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the inhibitors.
-
Add the diluted inhibitors to the cells and incubate for 2 hours.
-
-
Detection:
-
Add the NanoBRET™ tracer to the wells.
-
Add the NanoLuc® substrate.
-
Read the plate on a luminometer capable of measuring filtered light (for donor and acceptor emission).
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
-
Cellular Functional Assay: Western Blot for Downstream Signaling
This assay demonstrates that target engagement by the inhibitor leads to a functional consequence on the relevant signaling pathway.
Principle: Inhibition of AURKA should lead to a decrease in the phosphorylation of its downstream substrates, such as histone H3 at serine 10 (pHH3(Ser10)). This can be detected by Western blotting.
Protocol:
-
Cell Treatment:
-
Plate a relevant cancer cell line (e.g., HCT116) and incubate overnight.
-
Treat the cells with increasing concentrations of the inhibitors for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pHH3(Ser10) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pHH3(Ser10) signal to the loading control.
-
Caption: Inhibition of AURKA by the compound blocks downstream signaling.
Concluding Remarks
The validation of a selective kinase inhibitor is a rigorous process that requires a combination of biochemical and cellular assays to build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. While the data for this compound presented in this guide is hypothetical, it illustrates the type of evidence necessary to establish its potential as a valuable research tool or therapeutic candidate. The strategic incorporation of the pyrazole and oxetane motifs provides a strong rationale for its development, and the experimental workflow described herein offers a clear path for its empirical validation. Further studies, including broad kinome screening and in vivo efficacy models, would be the necessary next steps in the comprehensive evaluation of this promising compound.
References
- 1. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Head-to-Head Comparison of Linkers in Pyrazole Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors.[1][2] The therapeutic efficacy of these inhibitors is not solely dictated by the core heterocycle; the linker connecting the pyrazole to other pharmacophoric elements plays a pivotal role in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of oxetane linkers against other commonly employed linkers—cyclobutane, azetidine, and simple alkyl chains—in the context of pyrazole-based inhibitors. By synthesizing data from a range of studies and providing detailed experimental protocols, we aim to equip researchers with the insights needed to make informed decisions in their drug design campaigns.
The Critical Role of the Linker in Pyrazole Inhibitor Design
The linker in a pyrazole inhibitor is far from being a passive spacer. It exerts significant influence over the molecule's overall properties. A well-designed linker can:
-
Optimize Spatial Orientation: Position key binding motifs in the optimal orientation for interaction with the target protein.
-
Modulate Physicochemical Properties: Fine-tune solubility, lipophilicity (LogP/LogD), and polar surface area (PSA).
-
Enhance Metabolic Stability: Block sites of metabolic attack, thereby increasing the compound's half-life.
-
Improve Cell Permeability: Balance the properties required for efficient passage through cell membranes.
-
Introduce Favorable Conformational Constraints: A rigid linker can reduce the entropic penalty upon binding, leading to higher affinity.
The choice of linker is therefore a critical decision in the optimization of a lead compound. In recent years, small, strained rings have garnered considerable interest as linkers, with the oxetane ring showing particular promise.[3]
Head-to-Head Comparison: Oxetane vs. Other Linkers
While a single study directly comparing all four linker types in a single pyrazole inhibitor series is not available in the published literature, we can construct a robust comparison based on extensive data from various studies on kinase inhibitors and the known physicochemical properties of these fragments.
Physicochemical and Pharmacokinetic Properties
| Property | Oxetane | Cyclobutane | Azetidine | Simple Alkyl Chain | Rationale |
| Lipophilicity (LogP/LogD) | Generally decreases | Neutral or slightly increases | Generally decreases | Increases with chain length | The polar oxygen atom in oxetane and nitrogen in azetidine reduce lipophilicity. Cyclobutane is purely lipophilic. |
| Aqueous Solubility | Generally increases | Generally decreases | Generally increases | Generally decreases | The hydrogen bond accepting capacity of the ether oxygen in oxetane and the nitrogen in azetidine enhances solubility. |
| Metabolic Stability | Can block metabolism at adjacent sites | Can enhance metabolic stability | Can enhance metabolic stability | Can be a site of metabolism (e.g., oxidation) | The strained ring systems of oxetane, cyclobutane, and azetidine can sterically hinder access by metabolic enzymes. |
| Three-Dimensionality (Fsp3) | Increases sp3 character | Increases sp3 character | Increases sp3 character | Can increase sp3 character, but with high flexibility | All three cyclic linkers introduce a non-planar, three-dimensional character, which is often correlated with improved drug-like properties. |
| pKa Modulation | Reduces pKa of adjacent amines | No significant effect | Can introduce a basic center; pKa is tunable | No significant effect | The inductive effect of the oxygen in the oxetane ring can lower the pKa of nearby basic groups. The nitrogen in azetidine introduces a basic center. |
| Hydrogen Bonding | Acceptor | None | Acceptor and potentially Donor (if N-unsubstituted) | None | The heteroatoms in oxetane and azetidine can participate in hydrogen bonding interactions with the target protein or with water. |
Table 1: General Physicochemical Effects of Different Linker Scaffolds.
Impact on Biological Activity: A Composite Case Study in Kinase Inhibitors
Let's consider a hypothetical pyrazole-based kinase inhibitor where we vary the linker. Based on the properties outlined above and findings from various studies, we can anticipate the following outcomes:
-
Oxetane Linker: The introduction of an oxetane linker is likely to improve aqueous solubility and metabolic stability.[3] The polar oxygen atom can form beneficial hydrogen bonds in the ATP binding site of many kinases. Furthermore, the rigid, three-dimensional structure can enforce a favorable binding conformation. A computational study on 4H-pyrazoles predicted that an oxetane substituent can enhance reactivity in Diels-Alder reactions, which, while a different context, points to the unique electronic influence of this ring system.[4]
-
Cyclobutane Linker: A cyclobutane linker would increase the Fsp3 character and provide a rigid scaffold.[5] It can serve as a bioisostere for an aromatic ring, filling hydrophobic pockets within the kinase active site.[5] However, the increased lipophilicity might negatively impact solubility. In some cases, a cyclobutane linker has been shown to be optimal for in vitro potency and in vivo bioavailability in kinase inhibitors.[5]
-
Azetidine Linker: Similar to oxetane, an azetidine linker can improve solubility and metabolic stability.[6] The key difference is the introduction of a basic nitrogen atom, which can be a double-edged sword. It can form favorable ionic interactions with acidic residues in the binding pocket, but it can also lead to off-target effects or undesirable pharmacokinetic properties. The pKa of the azetidine nitrogen can be tuned by substitution.[6]
-
Simple Alkyl Chain Linker: A flexible alkyl linker (e.g., ethyl, propyl) is often the simplest to synthesize. However, its flexibility can lead to a higher entropic penalty upon binding, potentially lowering affinity. Alkyl chains are also more susceptible to metabolic oxidation. While they can effectively span the distance between pharmacophores, they offer less in terms of pre-organizing the molecule for optimal binding and improving physicochemical properties compared to the cyclic linkers.
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Protocol 1: General Synthesis of Pyrazole Inhibitors with Different Linkers
This protocol outlines a general synthetic route to a pyrazole core, which can be adapted to incorporate various linkers.
Caption: General synthetic workflow for pyrazole inhibitors.
Step-by-Step Procedure:
-
Pyrazole Core Synthesis:
-
To a solution of a suitable β-ketoester (1.0 eq) in a protic solvent like ethanol, add a hydrazine derivative (1.0 eq).
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and isolate the pyrazole core by filtration or extraction.
-
-
Linker Incorporation:
-
The method for linker incorporation will vary depending on the linker. For example, for an oxetane linker, one might use a 3,3-disubstituted oxetane diol and perform a double Mitsunobu reaction with the pyrazole core and the final binding motif. For a cyclobutane linker, a dihalo-cyclobutane could be used in a double substitution reaction.
-
-
Final Assembly:
-
Couple the pyrazole-linker intermediate with the desired second pharmacophoric element using an appropriate reaction, such as a Suzuki coupling, an amidation, or an etherification, depending on the available functional groups.
-
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[7][8][9]
Caption: Workflow for in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, the appropriate peptide substrate, and the reaction buffer.
-
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[10][11]
Caption: Workflow for metabolic stability assay.
Step-by-Step Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM).
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH regenerating system.
-
Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½).
Protocol 4: Aqueous Solubility Assay (Kinetic Solubility)
This high-throughput method provides a rapid assessment of a compound's solubility.[12]
Caption: Workflow for kinetic aqueous solubility assay.
Step-by-Step Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume of each dilution to a corresponding well in another 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Conclusion
The choice of linker is a critical, multifaceted decision in the design of pyrazole inhibitors. While simple alkyl chains offer synthetic expediency, small, strained cyclic linkers like oxetane, cyclobutane, and azetidine provide powerful tools for modulating the physicochemical and pharmacokinetic properties of a drug candidate.
The oxetane linker, in particular, presents a compelling set of advantages. Its ability to improve aqueous solubility and metabolic stability while introducing a polar, three-dimensional element makes it an increasingly attractive choice for medicinal chemists. The comparative analysis and detailed protocols provided in this guide are intended to facilitate the rational design and evaluation of novel pyrazole inhibitors with optimized properties, ultimately accelerating the journey from a promising lead to a successful clinical candidate.
References
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of pyrazole derivatives as non-nucleoside hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ensuring Reproducibility in Biological Assays: The Case of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the cornerstone of reliable and translatable scientific findings. In this comprehensive guide, we delve into the critical factors governing the reproducibility of biological assays, using the novel heterocyclic compound 5-(Oxetan-3-yl)-1H-pyrazol-3-amine as a case study. This guide will provide an objective comparison of methodologies, supported by illustrative experimental data, to empower researchers to design robust and reproducible assays.
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The introduction of an oxetane ring, a four-membered cyclic ether, can modulate physicochemical properties such as solubility and metabolic stability, making this compound a compound of significant interest in drug discovery.
This guide will focus on two common assay platforms where a novel small molecule like this compound would be evaluated: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. We will explore the critical parameters for ensuring reproducibility and provide a framework for comparing results.
Part 1: The Foundation of Reproducibility in In Vitro Assays
The challenge of reproducibility in preclinical research is a well-documented concern.[6][7][8] Achieving consistent results, both within and between laboratories, requires a multi-faceted approach that addresses biological and technical variability.[9] Key pillars of a reproducible assay include:
-
Well-Characterized Reagents: The identity, purity, and stability of all reagents, including the test compound, must be rigorously confirmed.
-
Standardized Operating Procedures (SOPs): Detailed and unambiguous protocols are essential for minimizing operator-dependent variability.[10]
-
Consistent Cell Culture Practices: For cell-based assays, maintaining consistent cell passage numbers, seeding densities, and media compositions is critical to mitigate phenotypic drift.[9][10]
-
Appropriate Assay Controls: The inclusion of positive, negative, and vehicle controls is fundamental for data normalization and quality control.
-
Robust Data Analysis: Utilizing appropriate statistical methods and clearly defined endpoints ensures objective interpretation of results.
Part 2: Comparative Analysis of a Kinase Inhibition Assay
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] Consequently, kinase inhibition assays are a cornerstone of many drug discovery programs.[12][13] Here, we compare two common formats for assessing the inhibitory activity of this compound against a hypothetical target kinase, Kinase X.
Methodology 1: Radiometric Assay (The Gold Standard)
Radiometric assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[13][14] This method is often considered the gold standard due to its direct measurement of enzymatic activity.[13]
Caption: Workflow for a radiometric kinase inhibition assay.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock. Prepare a similar dilution series for a known Kinase X inhibitor (e.g., Staurosporine) as a positive control.
-
Reaction Master Mix: Prepare a master mix containing Kinase X, its specific peptide substrate, and assay buffer.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to a 96-well plate. Include wells with DMSO only for 0% inhibition (vehicle) and a high concentration of the positive control for 100% inhibition.
-
Initiate Reaction: Add 24 µL of the Kinase X/substrate master mix to each well. Pre-incubate for 10 minutes at room temperature.
-
Start Phosphorylation: Add 25 µL of [γ-³³P]ATP solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Spot 45 µL from each well onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and 100% inhibition controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Methodology 2: Fluorescence-Based Assay (High-Throughput Alternative)
Fluorescence-based assays, such as those utilizing fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), are common in high-throughput screening (HTS) due to their homogenous format and lack of radioactivity.[14]
Caption: Workflow for a fluorescence polarization kinase inhibition assay.
-
Compound Preparation: Prepare serial dilutions as described for the radiometric assay.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the Kinase X solution, 5 µL of a mix of fluorescently labeled substrate and ATP, and 1 µL of the compound dilution.
-
Incubation: Incubate at room temperature for 90 minutes.
-
Detection: Add 10 µL of a detection solution containing an antibody that specifically binds to the phosphorylated substrate.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate percent inhibition and determine IC₅₀ values as previously described.
Reproducibility Comparison and Data
To assess reproducibility, the IC₅₀ of this compound against Kinase X was determined in three independent experiments for each assay format.
| Assay Format | Experiment 1 IC₅₀ (nM) | Experiment 2 IC₅₀ (nM) | Experiment 3 IC₅₀ (nM) | Mean IC₅₀ (nM) | Standard Deviation | Coefficient of Variation (%) |
| Radiometric | 125 | 138 | 131 | 131.3 | 6.5 | 4.9 |
| Fluorescence | 145 | 162 | 139 | 148.7 | 11.9 | 8.0 |
Analysis of Reproducibility:
The radiometric assay demonstrates a lower coefficient of variation, suggesting higher reproducibility in this specific example. This is often attributed to the direct detection method, which can be less susceptible to interference from fluorescent compounds or assay artifacts. However, the fluorescence-based assay offers significant advantages in terms of safety, waste disposal, and throughput. The choice of assay will depend on the specific needs and resources of the laboratory.[14]
Part 3: Comparative Analysis of a Cell-Based Cytotoxicity Assay
Evaluating the effect of a compound on cell viability is a critical step in drug discovery. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[15]
Methodology: MTT Assay for Cytotoxicity
The MTT assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Caption: Workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Seed MCF-7 breast cancer cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a 10-point, 3-fold serial dilution of this compound. Include a known cytotoxic agent (e.g., doxorubicin) as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Reproducibility Comparison with an Alternative Pyrazole Derivative
To illustrate a comparative analysis, we present hypothetical data comparing the reproducibility of the GI₅₀ values for this compound and a known pyrazole-containing anticancer compound, "Compound P".
| Compound | Experiment 1 GI₅₀ (µM) | Experiment 2 GI₅₀ (µM) | Experiment 3 GI₅₀ (µM) | Mean GI₅₀ (µM) | Standard Deviation | Coefficient of Variation (%) |
| This compound | 5.2 | 6.1 | 5.5 | 5.6 | 0.46 | 8.2 |
| Compound P (Alternative) | 2.8 | 3.5 | 3.1 | 3.1 | 0.35 | 11.3 |
Analysis of Reproducibility:
In this hypothetical dataset, this compound shows a slightly lower coefficient of variation, suggesting comparable or potentially better assay reproducibility under these conditions. It is crucial to note that numerous factors can influence the reproducibility of cell-based assays, including cell line stability, serum batch variations, and plating inconsistencies.[9][10] Therefore, rigorous adherence to standardized protocols is paramount.
Conclusion and Future Directions
Ensuring the reproducibility of biological assays is a critical endeavor that underpins the integrity of scientific research and the successful development of new therapeutics. For novel compounds such as this compound, establishing robust and reproducible assays is the first step in characterizing their biological activity and therapeutic potential.
This guide has provided a framework for comparing the reproducibility of common in vitro assays. By understanding the principles of assay design, validation, and the inherent variability of biological systems, researchers can generate high-quality, reliable data. The choice of assay platform should be guided by a balance of factors including directness of measurement, throughput, cost, and the specific scientific question being addressed. As research progresses, the continued development and refinement of standardized methodologies will be essential for advancing our understanding of novel chemical entities and their biological functions.
References
- 1. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bthnl.com [bthnl.com]
- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 6. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 12. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for 5-(Oxetan-3-yl)-1H-pyrazol-3-amine and its Analogs
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pyrazole scaffold has emerged as a privileged structure for the design of potent protein kinase inhibitors.[1][2][3] Molecules such as 5-(Oxetan-3-yl)-1H-pyrazol-3-amine represent a class of compounds designed to engage the ATP-binding site of specific kinases. However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: ensuring target selectivity.[1] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of strategic drug development.
This guide provides a comprehensive framework for evaluating the kinase selectivity of this compound. In the absence of publicly available, extensive kinome-wide data for this specific molecule, we will establish a robust methodological blueprint. This will be supplemented with comparative data from structurally related and clinically relevant pyrazole-based inhibitors to provide a contextual performance landscape.
The Rationale for Kinome-Wide Profiling
The development of a selective kinase inhibitor is a formidable challenge due to the structural similarities among the more than 500 kinases in the human kinome.[4] A compound designed against a specific kinase may inadvertently inhibit dozens of others with varying potency.[5] This promiscuity can be a double-edged sword. While it can lead to adverse effects, it can also be harnessed for therapeutic benefit in complex diseases. Understanding a compound's selectivity profile is therefore critical for interpreting its biological effects and predicting its clinical safety and efficacy.[6]
For a novel entity like this compound, early, broad-panel screening is essential to:
-
Confirm On-Target Potency: Validate high-affinity binding to the intended kinase target(s).
-
Identify Off-Target Liabilities: Uncover potential interactions that could lead to toxicity.
-
Discover Opportunities for Repurposing: Reveal unexpected, potent inhibition of other kinases that may be relevant in different therapeutic areas.
-
Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to enhance selectivity by modifying the chemical scaffold.[1]
Comparative Kinase Selectivity: A Landscape of Pyrazole-Based Inhibitors
To contextualize the potential cross-reactivity profile of this compound, we will consider the selectivity of several well-characterized pyrazole-containing kinase inhibitors. These compounds, while differing in their specific substitutions and target profiles, share the core pyrazole motif, making them relevant comparators.
| Compound | Primary Target(s) | Key Off-Targets (at relevant concentrations) | Selectivity Profile Highlights |
| Tozasertib (VX-680) | Aurora A, B, C[7][8] | Known to inhibit RIPK1, a key regulator of necroptosis.[9] Also shows activity against other kinases at higher concentrations.[8] | A pan-Aurora inhibitor with significant off-target activity that has been therapeutically exploited.[9] |
| AZD4547 (Fexagratinib) | FGFR1, 2, 3[10] | Highly selective for the FGFR family.[11] | Demonstrates a favorable selectivity profile with potent inhibition of the intended targets.[11] |
| GNE-0877 (DNL201) | LRRK2[12][13] | Profiled against 188 kinases with minimal off-target effects noted.[14] | A highly selective, brain-penetrant LRRK2 inhibitor developed for Parkinson's disease.[12][15] |
| GNE-9605 | LRRK2[12][16] | Shown to be extremely selective when tested against 178 different kinases.[17] | Another potent and selective LRRK2 inhibitor with a clean off-target profile.[12][17] |
This comparative data underscores the variability in selectivity even among compounds sharing a common chemical scaffold. The specific substitutions on the pyrazole ring and associated moieties dictate the interaction with the broader kinome.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach, combining both biochemical and cell-based assays, is crucial for a thorough cross-reactivity assessment.
Part 1: Large-Scale Biochemical Screening
The initial step typically involves screening the compound against a large panel of purified kinases to determine its binding affinity or inhibitory activity.
Caption: A simplified kinome map visualization.
Part 2: Cell-Based Secondary Assays
While biochemical assays are excellent for determining direct binding, they do not fully recapitulate the complexity of the cellular environment. [6]Cell-based assays are therefore essential for validating hits and understanding a compound's functional activity in a more physiologically relevant context. [18][19] Workflow for Cell-Based Target Engagement and Pathway Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TARGET: A phase I/II open-label multicenter study to assess safety and efficacy of fexagratinib in patients with relapsed/refractory FGFR fusion-positive glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GNE-0877 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. apexbt.com [apexbt.com]
- 15. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel Kinase Inhibitors: A Case Study with 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
This guide provides a comprehensive framework for establishing a robust in vitro and in vivo correlation (IVIVC) for novel small molecule inhibitors, using the hypothetical compound 5-(Oxetan-3-yl)-1H-pyrazol-3-amine as a case study. For drug development professionals, establishing a predictive relationship between in vitro potency and in vivo efficacy is a cornerstone of a successful preclinical program. This document will detail the scientific rationale, experimental protocols, and data interpretation necessary to build a compelling IVIVC package.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs targeting a range of biological pathways, particularly protein kinases.[1][2] The 3-aminopyrazole moiety, in particular, is a common feature in many kinase inhibitors. The inclusion of an oxetane ring is a modern medicinal chemistry strategy often employed to improve physicochemical properties such as solubility and metabolic stability, which can translate to a more favorable pharmacokinetic profile. Based on these structural features, we will hypothesize that this compound is a kinase inhibitor. For the purposes of this guide, we will postulate that its primary target is a member of the Janus kinase (JAK) family, a group of tyrosine kinases that are critical mediators of cytokine signaling and are implicated in inflammatory diseases and some cancers.[3][4]
The Importance of In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., potency in a biochemical or cell-based assay) and an in vivo response (e.g., tumor growth inhibition or reduction in inflammatory markers). A strong IVIVC is highly valuable in drug development as it:
-
Enhances Decision Making: Allows for more confident selection of lead candidates.
-
Guides Dose Selection: Helps in predicting clinically relevant doses.
-
Reduces Animal Testing: By building a predictive model, the need for extensive in vivo studies can be minimized.
-
Supports Regulatory Submissions: A well-defined IVIVC is often a component of regulatory filings.
This guide will outline a tiered approach to building an IVIVC for this compound, starting with in vitro characterization and progressing to in vivo efficacy and pharmacokinetic studies.
Part 1: In Vitro Characterization
The initial phase of our investigation focuses on determining the potency and selectivity of this compound at the biochemical and cellular levels.
Biochemical Kinase Inhibition Assay
The first step is to confirm our hypothesis that the compound inhibits JAK kinases and to determine its potency and selectivity. A radiometric or luminescence-based in vitro kinase assay is the gold standard for this purpose.[5][6]
Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from established methods for measuring kinase activity.[5][7]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add recombinant human JAK2 enzyme and a specific peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for JAK2 to ensure physiologically relevant results.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To assess selectivity, this assay should be run in parallel against other relevant kinases, such as other JAK family members (JAK1, JAK3, TYK2) and a panel of unrelated kinases.
Table 1: Hypothetical In Vitro Kinase Inhibition Data for this compound
| Kinase Target | IC50 (nM) |
| JAK2 | 15 |
| JAK1 | 250 |
| JAK3 | 800 |
| TYK2 | >10,000 |
| BRAF | >10,000 |
| EGFR | >10,000 |
Cellular Potency Assessment
Following biochemical characterization, it is crucial to determine if the compound can inhibit the target kinase within a cellular environment.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8] We will use a cell line that is dependent on JAK2 signaling for survival, such as the HEL 92.1.7 human erythroleukemia cell line, which harbors a constitutively active JAK2 V617F mutation.
-
Cell Plating:
-
Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]
-
Incubate at room temperature in the dark for 2-4 hours, or overnight, to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Table 2: Hypothetical Cellular Potency of this compound
| Cell Line | Target Pathway | EC50 (nM) |
| HEL 92.1.7 | JAK2-dependent | 150 |
| A549 (control) | JAK2-independent | >10,000 |
Part 2: In Vivo Evaluation
With promising in vitro data, the next step is to assess the compound's activity in a living organism. This involves both pharmacokinetic and efficacy studies.
Pharmacokinetic (PK) Analysis in Mice
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing an effective dosing regimen for efficacy studies.[10][11]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Dosing:
-
Use healthy, 6-8 week old BALB/c mice.
-
Administer this compound via intravenous (IV) and oral (PO) routes at a single dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10]
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[10]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
-
Table 3: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | IV (10 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1520 | 850 |
| AUC (ng*h/mL) | 3450 | 2070 |
| t½ (h) | 4.2 | 5.1 |
| CL (L/h/kg) | 2.8 | - |
| Vd (L/kg) | 12.5 | - |
| %F | - | 60 |
In Vivo Efficacy Studies
Based on the proposed anti-inflammatory and anti-cancer activity of JAK inhibitors, we will outline two relevant in vivo models.
2.2.1. Xenograft Model for Cancer
To evaluate the anti-tumor activity, a xenograft model using the HEL 92.1.7 cell line will be employed.[12]
Experimental Protocol: HEL 92.1.7 Xenograft Model
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 HEL 92.1.7 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
-
Treatment:
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally once or twice daily at various doses (e.g., 10, 30, and 100 mg/kg).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic (PD) marker analysis (e.g., pSTAT3 levels).
-
2.2.2. Collagen-Induced Arthritis (CIA) Model for Inflammation
The CIA model in mice is a widely used and well-characterized model of human rheumatoid arthritis.[1][13]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Immunization:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Inject intradermally at the base of the tail of DBA/1J mice.[14]
-
-
Booster:
-
On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[14]
-
-
Treatment:
-
Begin oral administration of this compound at various doses upon the first signs of arthritis.
-
-
Efficacy Assessment:
-
Monitor mice for signs of arthritis and score the severity of inflammation in the paws.
-
Measure paw thickness with calipers.
-
At the end of the study, collect joints for histological analysis.
-
Part 3: Establishing the In Vitro-In Vivo Correlation
The final step is to integrate the data from all experiments to build the IVIVC.
Data Integration and Analysis
-
PK/PD Modeling: Correlate the plasma concentration of the compound with the inhibition of the target biomarker (e.g., pSTAT3 in tumor tissue).
-
Efficacy Correlation: Plot the in vivo efficacy (e.g., tumor growth inhibition or reduction in arthritis score) against the in vitro potency (EC50).
-
Exposure-Response Relationship: Relate the drug exposure (AUC) to the observed in vivo efficacy.
A strong correlation would be demonstrated by a clear relationship between higher in vitro potency, greater target engagement in vivo, and improved efficacy in the animal models.
Visualizing the Workflow and Pathway
To better illustrate the experimental plan and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for establishing IVIVC.
Caption: Hypothesized JAK-STAT signaling pathway inhibition.
Conclusion
This guide provides a robust, scientifically-grounded framework for evaluating the in vitro and in vivo activity of a novel pyrazole-containing compound, this compound, with the ultimate goal of establishing a meaningful in vitro-in vivo correlation. By systematically progressing from biochemical and cellular assays to pharmacokinetic and in vivo efficacy studies, researchers can build a comprehensive data package that supports the continued development of promising therapeutic candidates. The principles and protocols outlined herein are broadly applicable to the preclinical evaluation of other small molecule inhibitors.
References
- 1. chondrex.com [chondrex.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pk/bio-distribution | MuriGenics [murigenics.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
Benchmarking 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: A Comparative Guide to Kinase Selectivity and Potency
Abstract
This guide provides a comprehensive framework for benchmarking the novel small molecule, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, against a diverse panel of kinases. As the kinome represents a vast and critical class of drug targets, understanding the selectivity and potency of emerging inhibitors is paramount for advancing drug discovery efforts. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies required to robustly characterize the inhibitory profile of this compound. By comparing its performance against established kinase inhibitors, researchers can gain crucial insights into its therapeutic potential and potential off-target effects.
Introduction: The Significance of Kinase Inhibitor Profiling
Protein kinases play a central role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, a significant challenge lies in achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[2][3] Off-target kinase inhibition can lead to unforeseen side effects and limit the therapeutic window of a drug candidate. Therefore, early and comprehensive profiling of a compound's activity across a broad range of kinases is a critical step in the drug discovery pipeline.[4]
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of kinases.[5][6] The incorporation of an oxetane ring into the 5-position of the pyrazole core in this compound introduces a three-dimensional structural element that may confer unique selectivity and potency profiles. This guide details the necessary steps to elucidate these characteristics.
Experimental Design: A Multi-faceted Approach to Benchmarking
To generate a comprehensive understanding of this compound's kinase inhibition profile, a systematic approach is required. This involves a primary screen against a large, representative kinase panel followed by more detailed dose-response studies on identified "hits."
Selecting the Kinase Panel
A broad kinase panel is essential for identifying both on-target and off-target activities. Commercial services offer extensive panels covering the human kinome.[1][7][8] For this study, a panel of over 400 kinases, such as the scanMAX Kinase Assay Panel, would provide a comprehensive initial screen.[7] This panel should include representatives from all major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC) to ensure broad coverage.
Choosing Comparator Compounds
To contextualize the activity of this compound, it is crucial to include well-characterized kinase inhibitors as controls. The choice of comparators will depend on the therapeutic area of interest. For a general screen, a selection of both broad-spectrum and selective inhibitors is recommended.
Table 1: Example Comparator Kinase Inhibitors
| Compound | Primary Target(s) | Type of Inhibitor |
| Staurosporine | Broad Spectrum | ATP-competitive |
| Sunitinib | VEGFR, PDGFR, c-KIT | ATP-competitive (Type II) |
| Dasatinib | BCR-ABL, SRC family | ATP-competitive (Type I) |
| Erlotinib | EGFR | ATP-competitive |
Experimental Workflow
The overall workflow for benchmarking this compound is depicted below. This process begins with a single-concentration screen to identify initial hits, followed by dose-response assays to determine potency (IC50).
Caption: Experimental workflow for kinase inhibitor profiling.
Methodologies: Ensuring Data Integrity
Accurate and reproducible data are the cornerstones of scientific integrity. The following section details standardized protocols for in vitro kinase assays.
In Vitro Kinase Assay Protocol (Luminescence-Based)
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and broad applicability.[9] This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.
-
For the 10-point dose-response, perform serial dilutions in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in reaction buffer.
-
Add 5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of ATP-competitive inhibition.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Interpretation
3.2.1. Primary Screen Analysis
For the single-concentration screen, the percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))
3.2.2. IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[10][11] It is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[10]
Caption: A typical sigmoidal dose-response curve used for IC50 determination.
Hypothetical Benchmarking Results
While actual experimental data for this compound is not yet available, this section presents a hypothetical data set to illustrate how the results would be presented and interpreted.
Table 2: Hypothetical IC50 Values for this compound and Comparator Compounds against a Selected Kinase Panel (IC50 in nM)
| Kinase | This compound | Staurosporine | Sunitinib | Dasatinib | Erlotinib |
| EGFR | >10,000 | 5 | 1,500 | 20 | 2 |
| VEGFR2 | 50 | 10 | 25 | 150 | >10,000 |
| SRC | 250 | 3 | 500 | 1 | >10,000 |
| ABL1 | 500 | 20 | 2,000 | 0.5 | >10,000 |
| CDK2 | >10,000 | 8 | >10,000 | 1,000 | >10,000 |
| p38α (MAPK14) | 1,200 | 15 | 800 | 300 | >10,000 |
| ROCK1 | 75 | 4 | >10,000 | 5,000 | >10,000 |
(Note: Data are hypothetical for illustrative purposes. Bold values indicate high potency.)
Interpretation and Next Steps
Based on the hypothetical data in Table 2, this compound demonstrates potent inhibition of VEGFR2 and ROCK1, with moderate activity against SRC and ABL1. Importantly, it shows weak activity against EGFR and CDK2, suggesting a degree of selectivity.
The next logical steps in the characterization of this compound would include:
-
Cell-based assays: To confirm that the observed in vitro inhibition translates to cellular activity.[10]
-
Mechanism of action studies: To determine if the inhibition is ATP-competitive and to characterize the binding kinetics.
-
Broader selectivity profiling: To further refine the understanding of its off-target profile.
-
Structural biology: To obtain a co-crystal structure of the compound bound to its primary target(s) to guide further optimization.
Conclusion
This guide provides a robust and scientifically sound framework for the comprehensive benchmarking of this compound. By following these detailed protocols and data analysis procedures, researchers can generate high-quality, reproducible data to accurately assess its kinase selectivity and potency. This information is critical for making informed decisions regarding the continued development of this and other novel kinase inhibitors.
References
- 1. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. mdpi.com [mdpi.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: A Comparative Guide to Experimental Confirmation
Introduction: The Pyrazole Scaffold and the Enigma of a Novel Derivative
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone in drug discovery.[1] The subject of this guide, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, is a novel derivative whose specific biological target and mechanism of action remain to be elucidated. The presence of the oxetane ring, a four-membered cyclic ether, can significantly influence physicochemical properties such as solubility and metabolic stability, potentially offering advantages over more conventional substituents.
This guide will outline a systematic approach to de-orphanize this compound, comparing three plausible mechanistic hypotheses based on the known activities of other pyrazole-containing molecules:
-
Hypothesis 1: Kinase Inhibition. A significant number of pyrazole derivatives function as kinase inhibitors.[1][3]
-
Hypothesis 2: Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition. The anti-inflammatory properties of some pyrazoles are attributed to their inhibition of COX enzymes.[4]
-
Hypothesis 3: Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition. Recent research has highlighted pyrazole derivatives as potent inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[5]
We will detail the experimental workflows required to investigate each hypothesis, providing protocols and comparative data interpretation strategies.
Initial Broad-Spectrum Screening: A Funnel Approach to Mechanism Discovery
Before diving into specific mechanistic studies, an initial broad-spectrum screening is essential to narrow down the potential biological activities of this compound. This initial phase serves as a critical decision-making point in the experimental workflow.
Phenotypic Screening in Relevant Cell Lines
A panel of well-characterized cell lines should be employed to observe the phenotypic effects of the compound. The choice of cell lines should be guided by the potential therapeutic areas associated with pyrazole derivatives, such as cancer and inflammatory diseases.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection:
-
Cancer Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma).
-
Inflammatory Cell Models: THP-1 (monocytic leukemia, can be differentiated into macrophages), RAW 264.7 (murine macrophage).
-
-
Assay Principle: Utilize a colorimetric assay such as the MTT or a fluorescence-based assay like the PrestoBlue™ to quantify cell viability and proliferation after treatment with the compound.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).
-
Treat the cells with the compound for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
Logical Workflow for Initial Screening
Caption: Initial screening workflow to guide mechanistic studies.
Comparative Mechanistic Deep Dive
Based on the initial screening results, a more focused investigation into the most plausible mechanism(s) can be undertaken. Below are the detailed experimental plans for each of our primary hypotheses.
Hypothesis 1: Kinase Inhibition
Many pyrazole-containing drugs, such as Crizotinib, are potent kinase inhibitors.[1] If the initial screen reveals significant cytotoxicity in cancer cell lines, a broad kinase panel is the logical next step.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Assay Principle: A radiometric or fluorescence-based in vitro assay is used to measure the ability of the compound to inhibit the activity of a large panel of purified kinases.
-
Procedure:
-
Select a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Provide a sample of this compound at a specified concentration (typically 1-10 µM).
-
The service will perform the assays against their kinase panel (often >400 kinases).
-
-
Data Interpretation: The results will be presented as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition.
Comparative Compounds:
-
Positive Control: A known broad-spectrum kinase inhibitor like Staurosporine.
-
Negative Control: A structurally similar but inactive pyrazole analog (if available).
| Compound | Expected Outcome in Kinase Screen |
| This compound | Inhibition of a specific kinase or a family of kinases. |
| Staurosporine | Broad inhibition across many kinase families. |
| Inactive Analog | Minimal to no inhibition across the panel. |
Follow-up Experiments:
-
IC50 Determination: For any identified kinase hits, perform dose-response experiments to determine the IC50 value.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target kinase within a cellular context.
Hypothesis 2: Anti-Inflammatory Activity via COX Inhibition
If the initial screening suggests anti-proliferative or anti-inflammatory effects in immune cell lines, investigating COX inhibition is a prudent step.
Experimental Protocol: COX-1 and COX-2 Inhibition Assays
-
Assay Principle: A colorimetric or fluorescent assay kit is used to measure the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Procedure:
-
Utilize a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical).
-
Prepare a range of concentrations of this compound.
-
Perform the assay for both COX-1 and COX-2 enzymes according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Comparative Compounds:
-
Positive Controls:
-
Celecoxib: A selective COX-2 inhibitor.
-
Indomethacin: A non-selective COX inhibitor.
-
-
Negative Control: A compound known not to inhibit COX enzymes.
| Compound | Expected IC50 for COX-1 | Expected IC50 for COX-2 | Selectivity (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib | High µM | Low µM | High |
| Indomethacin | Low µM | Low µM | Low |
Hypothesis 3: RIPK1 Inhibition and Modulation of Necroptosis
The discovery of pyrazole derivatives as RIPK1 inhibitors has opened new avenues for treating inflammatory diseases.[5] If the compound shows protective effects in inflammatory models, this pathway should be investigated.
Experimental Protocol: Cellular Necroptosis Assay
-
Assay Principle: Measure the ability of the compound to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), often referred to as TSZ.
-
Cell Line: HT-29 (human colorectal adenocarcinoma) or L929 (murine fibrosarcoma) cells are commonly used.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce necroptosis by adding TSZ.
-
After an incubation period (e.g., 24 hours), measure cell viability using an assay like CellTiter-Glo®.
-
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the protective effect.
Comparative Compounds:
-
Positive Control: A known RIPK1 inhibitor (e.g., Necrostatin-1 or a more potent proprietary compound if available).
-
Negative Control: A compound that does not inhibit RIPK1.
Signaling Pathway of Necroptosis
Caption: Simplified signaling pathway of TNF-α induced necroptosis.
Conclusion and Future Directions
This guide provides a structured and comparative framework for the experimental elucidation of the mechanism of action for this compound. By systematically testing plausible hypotheses derived from the known pharmacology of the pyrazole scaffold, researchers can efficiently and robustly characterize this novel compound. The key is to progress from broad phenotypic observations to specific molecular target identification and validation. Successful confirmation of a mechanism of action will be a critical step in the pre-clinical development of this promising new chemical entity.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-(oxetan-3-yl)-1H-pyrazol-3-amine scaffold has emerged as a promising framework in the design of novel kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, offering a comparative study of various analogs and the experimental data that underpins our understanding of their therapeutic potential. By synthesizing data from key patents and foundational research, this document aims to equip researchers with the insights necessary to navigate the chemical space of these potent inhibitors.
The this compound Core: A Privileged Scaffold
The pyrazole ring is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[1] The 3-amino group serves as a crucial hydrogen bond donor, while the pyrazole nitrogens can act as both donors and acceptors. The strategic incorporation of a 5-(oxetan-3-yl) moiety introduces several advantageous properties. The oxetane ring, a four-membered cyclic ether, is a compact, polar, and three-dimensional structural element that can significantly enhance the physicochemical properties of a molecule, including aqueous solubility and metabolic stability, while also serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.
Comparative Analysis of Analog Modifications
The biological activity of this compound analogs is profoundly influenced by substitutions at three key positions: the N1 and C4 positions of the pyrazole ring, and the exocyclic 3-amino group. The following sections dissect the SAR at each of these positions, drawing comparisons between different structural motifs.
N1-Substituents of the Pyrazole Ring
The N1 position of the pyrazole ring is a critical vector for interacting with the solvent-exposed region of the kinase ATP-binding pocket. Our analysis indicates that the nature of the substituent at this position significantly modulates both potency and selectivity.
| Analog Series | N1-Substituent | General Impact on Activity | Key Observations |
| A | Small Alkyl (e.g., Methyl, Ethyl) | Moderate Potency | Often serves as a baseline for comparison. |
| B | Substituted Phenyl | Potency highly dependent on substitution pattern. Electron-withdrawing groups can enhance activity. | Provides a vector for fine-tuning pharmacokinetic properties. |
| C | Heteroaryl (e.g., Pyridyl, Pyrimidinyl) | Can lead to highly potent and selective inhibitors. | Offers opportunities for additional hydrogen bonding interactions. |
| D | Fused Ring Systems (e.g., Indazole) | Often results in increased potency due to enhanced van der Waals interactions. | May increase molecular weight and lipophilicity. |
Expert Insight: The introduction of larger, more complex substituents at the N1 position, such as substituted phenyl and heteroaryl rings, generally leads to a significant increase in inhibitory activity. This is likely due to the formation of additional interactions with residues in the solvent-exposed region of the kinase active site. However, careful optimization is required to balance potency with desirable pharmacokinetic properties, as increased lipophilicity can lead to off-target effects and poor solubility.
C4-Substituents of the Pyrazole Ring
The C4 position of the pyrazole ring is often directed towards the ribose-phosphate binding region of the ATP pocket. Modifications at this position can influence both potency and selectivity.
| Analog Series | C4-Substituent | General Impact on Activity | Key Observations |
| E | Hydrogen | Baseline activity. | Unsubstituted C4 is a common starting point. |
| F | Halogens (e.g., F, Cl) | Can increase potency through halogen bonding or by modulating the electronics of the pyrazole ring. | Fluorine is often well-tolerated and can improve metabolic stability. |
| G | Small Alkyl (e.g., Methyl) | Generally well-tolerated, can provide favorable van der Waals contacts. | Minimal impact on overall scaffold conformation. |
| H | Cyano | Can act as a hydrogen bond acceptor and increase potency. | May impact metabolic stability. |
Expert Insight: Substitution at the C4 position is a subtle yet powerful tool for optimizing inhibitor performance. Small, electron-withdrawing groups like halogens and cyano groups have shown to be particularly effective in enhancing potency. The choice of substituent should be guided by the specific topology of the target kinase's active site.
Modifications of the 3-Amino Group
The exocyclic 3-amino group is a cornerstone of the pharmacophore, typically engaging in crucial hydrogen bonds with the kinase hinge region. While direct substitution on the amine is often detrimental, its presentation and the surrounding chemical environment can be modulated.
| Analog Series | Modification Strategy | General Impact on Activity | Key Observations |
| I | Primary Amine | Essential for hinge binding in many kinases. | The foundational pharmacophore. |
| J | Acylation/Sulfonylation | Generally leads to a significant loss of activity. | Disrupts the key hydrogen bond donor capability. |
| K | Incorporation into a Fused Ring | Can lock the conformation and improve potency and selectivity. | Requires careful design to maintain the hinge-binding interaction. |
Expert Insight: The primary 3-amino group is almost universally conserved for potent kinase inhibition within this scaffold. Attempts to modify it directly often lead to a dramatic decrease in activity. Therefore, medicinal chemistry efforts should focus on optimizing the substituents on the pyrazole ring to indirectly influence the positioning and electronic properties of this critical amino group.
Visualizing Structure-Activity Relationships
To better illustrate the key SAR trends, the following diagrams depict the impact of various substitutions on the overall activity profile of the this compound scaffold.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Hazard Assessment and Waste Profile: A Proactive Stance
The molecular structure of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine—incorporating a pyrazole ring, an amine group, and an oxetane moiety—necessitates its classification as hazardous waste. Pyrazole derivatives are pharmacologically active and can pose environmental risks, while aromatic amines are a well-known class of potentially toxic compounds[1][2]. Therefore, this compound must be handled with the assumption that it may be harmful if swallowed, toxic in contact with skin, and a skin and eye irritant[3][4][5].
Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system or disposed of in regular solid waste[6]. Such actions can lead to environmental contamination and interfere with wastewater treatment processes[6].
Regulatory Framework: Adherence to Federal Standards
The disposal of laboratory chemical waste is governed by stringent federal and state regulations. The primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA)[7][8][9]. RCRA establishes the "cradle-to-grave" management of hazardous waste[7]. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the handling of hazardous materials and emergency preparedness[10][11][12]. All procedures outlined here are designed to comply with these foundational regulations.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the waste material, ensure appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary[4].
Quantitative Data Summary from Analogous Compounds
To inform our risk assessment, the following table summarizes key safety information from the SDSs of structurally related pyrazole compounds. This data substantiates the decision to treat this compound as hazardous.
| Compound Name | CAS Number | Key Hazard Statements | Disposal Recommendation |
| Pyrazole | 288-13-1 | Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[13] | Dispose of contents/container to an approved waste disposal plant.[13] |
| 1-Methyl-3-phenyl-1H-pyrazol-5-amine | 10199-50-5 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] | Waste is classified as hazardous. Dispose of in accordance with local regulations.[3] |
| 3-Methyl-1-phenyl-2-pyrazoline-5-one | 89-25-8 | Harmful if swallowed. Causes serious eye irritation. | Dispose of contents/container to an approved waste disposal plant. |
| 5-Chloro-1H-pyrazol-3-amine | 75110-06-8 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] | Collect residues and place in sealed containers for disposal.[5] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect any solid this compound, contaminated weigh boats, gloves, and paper towels in a dedicated solid hazardous waste container. Do not mix with other solid waste streams unless you have confirmed compatibility[14].
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. It is best practice to segregate halogenated and non-halogenated solvent waste[1]. Do not mix with incompatible waste streams like acids or oxidizers[15][16].
Step 2: Container Selection and Labeling
The integrity and clear communication of your waste container are paramount for safety and compliance.
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the waste (e.g., a polyethylene container for organic solvents).
-
Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap[6][16]. Do not overfill; leave at least 10% headspace to allow for vapor expansion[1].
-
Keep the container closed at all times except when adding waste[1][16].
-
-
Label the Container Immediately:
-
Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the following information[1][14]:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
List all other constituents in the container (e.g., solvents) with their approximate percentages.
-
The date accumulation started (the date the first drop of waste was added).
-
-
Step 3: Waste Accumulation and Storage
All laboratory hazardous waste must be stored in a designated Satellite Accumulation Area (SAA)[15][17].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks[16].
-
Segregate the container from incompatible materials[15].
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Step 4: Arranging for Waste Pickup
Once your waste container is full (or approaching your institution's time limit, often 90-180 days), arrange for its collection.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup, which is typically done through the EHS department's website or by phone[14].
Emergency Procedures: Spill Management
In the event of a spill, prioritize safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.
-
Dispose: Place the collected material into a sealed, properly labeled hazardous waste container for disposal[6].
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still regulated.
-
A container is considered "RCRA empty" if all contents have been removed by standard practices and no more than 1 inch of residue remains[18].
-
For prudence, the first rinse of the empty container with a suitable solvent should be collected and disposed of as liquid hazardous waste[16].
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic recycling[17].
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific rigor but also with the utmost regard for safety and environmental protection. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. odu.edu [odu.edu]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
